N-Carbobenzoxy-L-glutamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCXMDXBIEMQG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883660 | |
| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-62-0, 63648-73-7 | |
| Record name | N-(Benzyloxycarbonyl)-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-((phenylmethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Carbobenzoxy-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
N-Carbobenzoxy-L-glutamic acid, also known as Cbz-L-glutamic acid or Z-L-Glu-OH, is a pivotal derivative of L-glutamic acid widely utilized in the field of peptide chemistry and pharmaceutical development.[1][2] Its defining feature is the carbobenzoxy (Cbz or Z) protecting group attached to the α-amino nitrogen.[2] This strategic modification allows for the selective protection of the amino group, enabling controlled coupling reactions at the carboxylic acid functionalities during complex synthetic processes like solid-phase and solution-phase peptide synthesis.[1][2] The stability of the Cbz group under acidic conditions and its facile removal through methods like hydrogenolysis make it a versatile tool for chemists.[1]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below, providing a quantitative overview for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C13H15NO6 | [1][3] |
| Molecular Weight | 281.26 g/mol | [3][4] |
| CAS Number | 1155-62-0 | [3][5] |
| Appearance | White to off-white solid, powder, or crystal | [1][3][5] |
| Melting Point | 115-122 °C | [1][4][5] |
| Boiling Point | 529.1°C at 760 mmHg (estimated) | [1] |
| Density | ~1.28 g/cm³ (rough estimate) | [1][4] |
| Specific Rotation [α]D | -7.0° to -8.0° (c=8 or 10, Acetic Acid) | [1][4] |
| Solubility | Soluble in DMSO (100 mg/mL), DMF, and Methanol. | [3][4] |
| Storage Conditions | Room temperature, sealed in a dry environment. Recommended cool and dark place (<15°C). For long-term stability as a powder, -20°C is recommended for up to 3 years. In solvent, store at -80°C for up to 6 months. | [1][3][4][6] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its effective use and quality control.
1. Synthesis of this compound
This protocol is based on the reaction of L-glutamic acid with benzyl (B1604629) chloroformate under alkaline conditions.[7][8]
-
Materials: L-glutamic acid, 12% Sodium Hydroxide (NaOH) solution, Benzyl Chloroformate (Cbz-Cl), Hydrochloric Acid (HCl), organic solvent (e.g., ethyl acetate), deionized water.
-
Procedure:
-
In a reactor, dissolve L-glutamic acid (e.g., 44.2 kg) in a 12% NaOH solution (e.g., 167 kg), cooling the mixture to 0-5°C.[7][8]
-
While maintaining the temperature between -8°C and 8°C, slowly add benzyl chloroformate (e.g., 72.4 kg) to the solution.[7][8]
-
Simultaneously, drip additional 12% NaOH solution to maintain the system's pH between 8 and 10. The addition is typically completed over several hours.[7][8]
-
After the reaction is complete, adjust the pH of the impure N-carbobenzoxy-(Cbz) Sodium Glutamate solution to 4-5 with acid.[7][8]
-
Extract impurities from the solution using an appropriate organic solvent.[7][8]
-
Further acidify the aqueous solution to a strongly acidic pH to precipitate the crude product.[7][8]
-
Collect the crude product by filtration.[7]
-
2. Purification by Recrystallization
This procedure outlines the purification of the crude product obtained from synthesis.[7]
-
Materials: Crude this compound, deionized water.
-
Procedure:
-
Add the crude product (e.g., 150 kg) to deionized water (e.g., 300 kg).[7]
-
Heat the mixture to 50-60°C to fully dissolve the solid.[7]
-
Allow the solution to cool, which will cause white crystals of the purified product to precipitate.[7]
-
Collect the crystals by filtration (e.g., using a centrifuge).[7]
-
Dry the final product under forced air at 75-80°C for approximately 10 hours. The expected purity can be upwards of 99% as determined by HPLC.[7]
-
3. Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of this compound.[7] While specific column and mobile phase details can vary, a general approach for analyzing related compounds is provided.
-
Instrumentation: HPLC system with a suitable detector (e.g., UV/Vis or MS).
-
Column: A reversed-phase column (e.g., C18) or a HILIC column for polar compounds.[9][10]
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization for MS detection).[9]
-
Sample Preparation: Dissolve a known quantity of the compound in a suitable solvent (e.g., DMSO, Methanol).[3][4]
-
Detection: For purity analysis, UV detection is common. For more detailed analysis or identification in complex mixtures, Mass Spectrometry (MS) can be coupled with HPLC.[9][10][11] The purity is often determined by the area percentage of the main peak.[7]
Applications and Logical Workflows
The primary application of this compound is as a building block in peptide synthesis.[1] The Cbz group serves as an orthogonal protecting group for the α-amino function, allowing for selective reactions.[1][12]
In peptide synthesis, the protected this compound can be coupled with another amino acid or a growing peptide chain. The Cbz group prevents the amino group from participating in the coupling reaction.[12][13] After the desired peptide bond is formed, the Cbz group can be selectively removed.
Stability and Reactivity
This compound is stable under recommended storage conditions.[6] It is incompatible with strong acids and alkalis.[6] The primary reactivity centers are the two carboxylic acid groups and the protected amino group. The Cbz group is stable to acidic conditions used for Boc-group removal but can be cleaved by hydrogenolysis (e.g., H₂ over Pd/C) or strong acids like HBr in acetic acid.[1][12] This orthogonal stability is fundamental to its utility in multi-step peptide synthesis.[1]
Safety Information
According to safety data, this compound is classified as an irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Transportation: It is considered non-hazardous for all modes of transport.[1]
References
- 1. 1155-62-0(this compound) | Kuujia.com [kuujia.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Cbz-L-glutamic acid CAS#: 1155-62-0 [m.chemicalbook.com]
- 5. N-Cbz-L-glutamic acid | 1155-62-0 [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 8. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 9. helixchrom.com [helixchrom.com]
- 10. mdpi.com [mdpi.com]
- 11. [Determination of N-carbamyl-L-glutamic acid in feedstuff by high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. 399. Amino-acids and peptides. Part I. An examination of the use of carbobenzyloxy-L-glutamic anhydride in the synthesis of glutamyl-peptides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of N-Cbz-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Carbobenzyloxy-L-glutamic acid (N-Cbz-L-glutamic acid), a critical building block in peptide synthesis and pharmaceutical development. The document details the predominant synthesis pathway, including a step-by-step experimental protocol, reaction mechanism, and purification techniques. Furthermore, it presents key quantitative data, safety information for handling reagents, and a brief overview of alternative synthetic strategies.
Introduction
N-Cbz-L-glutamic acid is a derivative of the naturally occurring amino acid L-glutamic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is essential in peptide synthesis to prevent the highly reactive amino group from participating in unwanted side reactions during the formation of peptide bonds. The Cbz group is favored for its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation, which allows for the selective deprotection of the amino group without affecting other protecting groups.
Primary Synthesis Pathway: The Schotten-Baumann Reaction
The most common and industrially applied method for the synthesis of N-Cbz-L-glutamic acid is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of L-glutamic acid with benzyl (B1604629) chloroformate under alkaline conditions.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the deprotonation of the amino group of L-glutamic acid by a base, typically sodium hydroxide (B78521), to form a more potent nucleophile. This is followed by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion, to yield the N-Cbz-L-glutamic acid product. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Schotten-Baumann reaction mechanism for N-Cbz-L-glutamic acid synthesis.
Experimental Protocols
The following protocols are adapted from established industrial procedures and can be scaled for laboratory use.
Reagents and Materials
-
L-Glutamic Acid
-
Benzyl Chloroformate (Z-Cl)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297) (for extraction, optional)
-
Deionized Water
-
Ice Bath
-
Mechanical Stirrer
-
pH meter or pH indicator strips
-
Standard laboratory glassware
Safety Precautions
Benzyl chloroformate is highly corrosive, a lachrymator, and toxic. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [1][2][3][4][5] It is also moisture-sensitive and decomposes in water to produce corrosive hydrochloric acid. [2]
Detailed Synthesis Protocol
-
Dissolution of L-Glutamic Acid: In a reaction vessel equipped with a mechanical stirrer and cooled in an ice bath to 0-5 °C, dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (e.g., 12% w/w).[2][3] The amount of NaOH should be sufficient to dissolve the amino acid and maintain an alkaline pH.
-
Acylation Reaction: While vigorously stirring and maintaining the temperature between -8 °C and 8 °C, slowly and simultaneously add benzyl chloroformate and an additional aqueous sodium hydroxide solution.[2][3] The rate of addition of the NaOH solution should be adjusted to maintain the pH of the reaction mixture between 8 and 10.[2][3] The addition of benzyl chloroformate is typically carried out over several hours for larger scale reactions.[2][3]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an extended period (e.g., 24-30 hours) while maintaining the pH at 8-10 with the addition of NaOH solution as needed.[6]
-
Work-up and Isolation:
-
Adjust the pH of the reaction mixture to 4-5 with concentrated hydrochloric acid.[6]
-
(Optional) Extract the solution with an organic solvent like ethyl acetate to remove impurities.[6]
-
Separate the aqueous layer and acidify it to a pH of 1-2 with concentrated hydrochloric acid.[6]
-
Cool the acidified solution and stir for 1-2 hours to precipitate the crude N-Cbz-L-glutamic acid.[6]
-
Collect the solid product by filtration and wash with cold deionized water.
-
Purification by Recrystallization
-
Dissolution: Transfer the crude product to a flask and add deionized water (a common starting point is approximately 2 parts water to 1 part crude product by weight).[6][7]
-
Heating: Heat the suspension to 50-60 °C with stirring until the solid is completely dissolved.[6][7]
-
Cooling and Crystallization: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization of the purified product.
-
Isolation and Drying: Collect the white crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum or in a forced-air oven at 75-80 °C.[6][7]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of N-Cbz-L-glutamic acid.
Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | L-Glutamic Acid (44.2 kg) | [2][3] |
| Reagent | Benzyl Chloroformate (72.4 kg) | [2][3] |
| Base | 12% Sodium Hydroxide Solution | [2][3] |
| Reaction Temperature | -8 to 8 °C | [2][3] |
| Reaction pH | 8 - 10 | [2][3] |
| Final Product Mass | 74.5 kg | [6][7] |
| Yield | 88.2% | [6][7] |
| Purity (HPLC) | 99.3% | [6][7] |
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Appearance | White crystalline solid | |
| Molecular Formula | C₁₃H₁₅NO₆ | [1] |
| Molecular Weight | 281.26 g/mol | [1] |
| Melting Point | 118-122 °C | |
| Optical Rotation [α]D20 | -7.8° (c=10.0, Acetic Acid) | [6][7] |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.80-2.10 (m, 2H, β-CH₂), 2.25 (t, 2H, γ-CH₂), 3.95-4.10 (m, 1H, α-CH), 5.05 (s, 2H, Ph-CH₂), 7.25-7.40 (m, 5H, Ar-H), 7.55 (d, 1H, NH), 12.5 (br s, 2H, COOH) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | 28.5 (β-C), 30.5 (γ-C), 56.0 (α-C), 65.5 (Ph-CH₂), 127.5, 128.0, 128.5 (Ar-C), 137.0 (Ar-C, quat.), 156.0 (C=O, carbamate), 173.0, 174.0 (C=O, carboxylic acids) | |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1740 (C=O stretch, carboxylic acid), ~1700 (C=O stretch, carbamate), ~1530 (N-H bend) |
Alternative Synthesis Pathways
While the Schotten-Baumann reaction is the most prevalent method, other strategies for the synthesis of N-protected glutamic acid derivatives exist, primarily for specific applications in peptide synthesis.
Use of Alternative Protecting Groups
For specialized applications in solid-phase peptide synthesis (SPPS), other protecting groups for the amino functionality are employed. These include:
-
t-Butyloxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is acid-labile and offers an orthogonal protection strategy to the base-labile Fmoc group.
-
9-Fluorenylmethoxycarbonyl (Fmoc): This base-labile protecting group is widely used in modern SPPS.
The side-chain carboxyl group of glutamic acid also requires protection, often with groups like tert-butyl (OtBu) or benzyl (OBzl) esters, to prevent side reactions.[1]
Enzymatic Synthesis
Biocatalytic approaches offer a greener and more selective alternative for the synthesis of protected amino acids. Enzymes, such as proteases, can be used for the selective esterification or hydrolysis of glutamic acid derivatives. For instance, proteases can catalyze the α-selective benzyl esterification of N-Boc L-glutamic acid.[3]
Caption: Overview of primary and alternative synthesis pathways for N-protected glutamic acid.
Conclusion
The synthesis of N-Cbz-L-glutamic acid via the Schotten-Baumann reaction is a well-established, high-yielding, and scalable process that is fundamental to the production of peptides for research and pharmaceutical applications. This guide provides the essential technical details for its successful synthesis, purification, and characterization. The exploration of alternative methods, particularly enzymatic routes, highlights the ongoing efforts to develop more sustainable and efficient synthetic methodologies in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. N-Cbz-L-glutamic acid(1155-62-0) 13C NMR [m.chemicalbook.com]
A Comprehensive Technical Guide to N-Cbz-L-glutamic acid (CAS 1155-62-0): Properties, Applications in Peptide Synthesis, and Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties, synthesis applications, and biological relevance of N-α-Carbobenzyloxy-L-glutamic acid (CAS 1155-62-0), a key building block in synthetic peptide chemistry. This document details its physicochemical characteristics, provides experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores its indirect role in modulating critical signaling pathways through the synthesis of bioactive peptides, such as angiotensin-converting enzyme (ACE) inhibitors.
Core Properties of N-Cbz-L-glutamic acid
N-Cbz-L-glutamic acid, also known by its common synonyms Z-Glu-OH, is a derivative of the amino acid L-glutamic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.
Physicochemical and Structural Data
The fundamental properties of N-Cbz-L-glutamic acid are summarized in the tables below, providing a ready reference for researchers.
| Identifier | Value |
| CAS Number | 1155-62-0 |
| Molecular Formula | C13H15NO6 |
| Molecular Weight | 281.26 g/mol |
| IUPAC Name | (2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid |
| Synonyms | N-Carbobenzyloxy-L-glutamic acid, Z-L-Glutamic acid, Z-Glu-OH |
| Appearance | White to off-white crystalline powder or solid |
| Property | Value |
| Melting Point | 115-117 °C |
| Optical Activity | [α]22/D −7.4° (c = 10 in acetic acid) |
| Solubility | Soluble in polar aprotic solvents such as DMF and DMSO |
Applications in Peptide Synthesis
The primary application of N-Cbz-L-glutamic acid is as a protected amino acid in both solution-phase and solid-phase peptide synthesis.[1] The Cbz group provides robust protection of the N-terminal amine, which can be selectively removed under specific conditions that do not affect other protecting groups or the peptide-resin linkage.
Role in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
N-Cbz-L-glutamic acid is a valuable precursor for the synthesis of carboxyalkyl peptides that can act as inhibitors of the angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin system (RAS), a critical signaling pathway that regulates blood pressure and fluid balance.[3][4] By inhibiting ACE, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to vasodilation and a decrease in blood pressure.[5]
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of N-Cbz-L-glutamic acid into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry, followed by purification and analysis.
General Workflow for Solid-Phase Peptide Synthesis
The overall process of SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow is depicted below.
Protocol for N-Cbz-L-glutamic acid Coupling in SPPS
This protocol describes the manual coupling of the final amino acid, N-Cbz-L-glutamic acid, to a peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Cbz-L-glutamic acid (Z-Glu-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Washing solvents: DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve N-Cbz-L-glutamic acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol for Cbz Group Deprotection
The Cbz group is typically removed by catalytic hydrogenolysis.
Materials:
-
Cbz-protected peptide-resin
-
Catalyst: Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen source: Hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate
-
Solvent: Methanol (MeOH) or a suitable solvent mixture
Procedure:
-
Resin Suspension: Suspend the dried Cbz-protected peptide-resin in methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst to the suspension (typically 10-20% by weight of the peptide-resin).
-
Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (balloon or H₂ gas inlet) at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Filtration: Once the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol for Peptide Cleavage, Purification, and Analysis
Cleavage from Resin:
-
After the final amino acid coupling, wash and dry the peptide-resin.
-
Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove side-chain protecting groups and cleave the peptide from the resin.[6]
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF) and dilute with the initial mobile phase for HPLC.
-
Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[7]
-
Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to elute the peptide.[7]
-
Collect fractions and analyze them for purity.
Analysis:
-
Confirm the identity of the purified peptide by liquid chromatography-mass spectrometry (LC-MS) to determine its molecular weight.
-
Assess the purity of the final product by analytical RP-HPLC, monitoring the absorbance at 210-220 nm.[7]
Role in Modulating Signaling Pathways: The Renin-Angiotensin System
As previously mentioned, N-Cbz-L-glutamic acid is a key component in the synthesis of ACE inhibitors. These inhibitors directly interact with and modulate the Renin-Angiotensin System (RAS), a crucial signaling pathway for blood pressure regulation.
The Renin-Angiotensin Signaling Pathway
The RAS pathway is a cascade of enzymatic reactions that ultimately produces angiotensin II, a potent vasoconstrictor. ACE inhibitors block a critical step in this cascade.
Logical Relationship of Synthesis and Potential Impurities
The multi-step nature of peptide synthesis can lead to various impurities if reactions are not driven to completion. The following diagram illustrates the relationship between synthesis steps and common resulting impurities.
Conclusion
N-Cbz-L-glutamic acid (CAS 1155-62-0) is a fundamental reagent for researchers and drug development professionals engaged in peptide synthesis. Its robust N-terminal protecting group allows for the controlled and sequential assembly of amino acids into complex peptides. The application of this compound in the synthesis of ACE inhibitors highlights its importance in developing therapeutics that target and modulate critical physiological signaling pathways like the renin-angiotensin system. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful application of N-Cbz-L-glutamic acid in the laboratory.
References
The Solubility Profile of N-Cbz-L-glutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Cbz-L-glutamic acid, a critical building block in peptide synthesis and pharmaceutical development. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this guide synthesizes the available information and presents a robust experimental protocol for determining solubility, empowering researchers to ascertain this crucial parameter under their specific laboratory conditions.
Understanding the Solubility of N-Cbz-L-glutamic Acid
N-Cbz-L-glutamic acid, also known as N-benzyloxycarbonyl-L-glutamic acid, is a derivative of L-glutamic acid where the amino group is protected by a carbobenzyloxy (Cbz) group. This modification significantly influences its physicochemical properties, including its solubility. The presence of the aromatic Cbz group generally decreases its solubility in aqueous solutions compared to the parent L-glutamic acid and increases its affinity for organic solvents. The molecule retains two carboxylic acid groups, which allows for pH-dependent solubility.
Quantitative and Qualitative Solubility Data
Precise, comprehensive quantitative solubility data for N-Cbz-L-glutamic acid across a wide range of solvents is not extensively documented in readily available literature. However, a combination of qualitative statements and a specific quantitative value provides a foundational understanding of its solubility profile.
N-Cbz-L-glutamic Acid Solubility
The following table summarizes the known solubility information for N-Cbz-L-glutamic acid.
| Solvent | Solubility | Temperature | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (355.54 mM)[1][2] | Not Specified | Sonication required; hygroscopic nature of DMSO can affect solubility.[1][2] |
| Dimethylformamide (DMF) | Soluble[3] | Not Specified | - |
| Methanol | Soluble[3] | Not Specified | - |
| Acetic Acid | Soluble (at least 10 g/100mL) | 22 °C | Based on optical activity measurement conditions. |
| Water | Slightly Soluble | Not Specified | Recrystallization is possible from hot water. |
Reference Data: L-Glutamic Acid Solubility
For comparative purposes, the solubility of the parent compound, L-glutamic acid, is provided below. The addition of the Cbz group will alter this profile, generally increasing solubility in less polar organic solvents.
| Solvent | Solubility | Temperature |
| Water | 8.64 g/L[4] | Room Temperature |
| Boiling Water | 140 g/L[4] | 100 °C |
| Methanol | Insoluble[4] | Not Specified |
| Ethanol | Insoluble[4] | Not Specified |
| Ether | Insoluble[4] | Not Specified |
| Acetone | Insoluble[4] | Not Specified |
| Cold Glacial Acetic Acid | Insoluble[4] | Not Specified |
Experimental Protocol for Equilibrium Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of N-Cbz-L-glutamic acid, based on the widely accepted shake-flask method.
Materials and Equipment
-
N-Cbz-L-glutamic acid (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure
-
Preparation of Saturated Solutions: Add an excess amount of solid N-Cbz-L-glutamic acid to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To further ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant, taking care not to disturb the solid pellet. Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particulates.
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved N-Cbz-L-glutamic acid.
-
Prepare a calibration curve using standard solutions of N-Cbz-L-glutamic acid at known concentrations to ensure accurate quantification.
-
-
Data Reporting: Calculate the original solubility in the solvent by accounting for the dilution factor. Report the solubility in units such as mg/mL or molarity (mol/L) at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A generalized workflow for determining equilibrium solubility.
This guide provides a foundational understanding of the solubility of N-Cbz-L-glutamic acid, offering both the available data and a robust experimental protocol for its determination. Researchers are encouraged to perform their own solubility studies to obtain precise data tailored to their specific experimental conditions and solvent systems.
References
The Enduring Guardian: A Technical Guide to the Historical Development of the Cbz Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The invention of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 marked a pivotal moment in the history of synthetic chemistry, particularly in the field of peptide synthesis. This in-depth technical guide explores the historical development of the Cbz group, from its conceptualization and initial applications to its enduring legacy in modern organic synthesis. The document provides a detailed examination of the original experimental protocols, quantitative data on its stability and efficacy, and the evolution of its use. Through meticulously reconstructed experimental procedures, comparative data tables, and illustrative diagrams, this guide offers a comprehensive resource for understanding the foundational role of the Cbz group in the advancement of chemical and pharmaceutical sciences.
Introduction: A Revolutionary Advance in Peptide Synthesis
Prior to the 1930s, the controlled synthesis of peptides was a formidable challenge for chemists. The primary obstacle lay in the selective protection of the amino group of one amino acid while its carboxyl group was activated for coupling with another. Existing methods were harsh and often led to racemization and other side reactions, severely limiting the scope and complexity of peptides that could be synthesized.
In 1932, Max Bergmann and his postdoctoral associate Leonidas Zervas introduced the carboxybenzyl (Cbz) protecting group, a discovery that revolutionized the field.[1][2] The Cbz group, introduced by reacting an amino acid with benzyl (B1604629) chloroformate, offered a robust yet readily cleavable protection for the amino function. Its removal under mild, neutral conditions via catalytic hydrogenation was a groundbreaking feature that preserved the integrity of the peptide backbone and sensitive side chains.[3][4] This innovation paved the way for the systematic and controlled synthesis of complex oligopeptides for the first time, laying the groundwork for the development of modern peptide chemistry and, consequently, for significant advancements in biochemistry and drug discovery.[1][2]
The Core Chemistry: Protection and Deprotection
The utility of the Cbz group lies in its straightforward introduction and its selective removal under conditions that are orthogonal to many other protecting groups.
Protection of Amino Acids
The most common method for the introduction of the Cbz group is the Schotten-Baumann reaction, where an amino acid is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base.[5] The base, typically sodium carbonate or sodium bicarbonate, serves to neutralize the hydrochloric acid generated during the reaction.
Logical Workflow for Cbz Protection of an Amino Acid
Deprotection of Cbz-Protected Amines
The key to the Cbz group's success was its facile removal under conditions that did not cleave the peptide bond. The two primary methods for Cbz deprotection are catalytic hydrogenation and acidolysis.
2.2.1. Catalytic Hydrogenation
The most common and mildest method for Cbz cleavage is catalytic hydrogenation.[3] The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction proceeds at room temperature and atmospheric pressure, yielding the free amine, toluene, and carbon dioxide.
Mechanism of Cbz Deprotection by Catalytic Hydrogenation
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Carbobenzoxy-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Carbobenzoxy-L-glutamic acid, a pivotal molecule that revolutionized the field of peptide synthesis. We will delve into its historical discovery, detailed synthesis protocols, physicochemical properties, and its enduring role in the construction of complex peptides.
Historical Background and Discovery
The ability to chemically synthesize peptides with a defined sequence is fundamental to numerous scientific disciplines, from biochemistry to pharmaceutical development. Prior to the 1930s, the synthesis of peptides was a formidable challenge due to the difficulty of selectively protecting the α-amino group of one amino acid while activating its carboxyl group for reaction with another.
A groundbreaking discovery in 1932 by German chemists Max Bergmann and Leonidas Zervas marked a new era in peptide chemistry. They introduced the carbobenzoxy (Cbz or Z) protecting group , a novel N-protecting group that could be selectively introduced onto an amino acid and, crucially, removed under mild conditions without cleaving the newly formed peptide bond.[1] This seminal work, published in the Berichte der deutschen chemischen Gesellschaft, established a reliable and systematic method for peptide synthesis, paving the way for the synthesis of complex bioactive peptides.[2] The Bergmann-Zervas synthesis quickly became the method of choice and laid the groundwork for future advancements, including the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield.[1]
This compound, as a derivative of the naturally occurring amino acid L-glutamic acid, became an essential building block in the synthesis of peptides containing this important residue.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are well-characterized, ensuring its reliable use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 118-122 °C |
| Specific Rotation [α]²⁰_D | -7.0 to -8.0° (c=8, Acetic Acid) |
| Solubility | Soluble in DMSO |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the protons of the benzyl (B1604629) group, the glutamic acid backbone, and the carbobenzoxy moiety. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acids and the urethane, aromatic carbons of the benzyl group, and the aliphatic carbons of the glutamic acid side chain. |
| IR | Characteristic absorption bands for N-H, C=O (urethane and carboxylic acid), and aromatic C-H stretching. |
Experimental Protocols
The synthesis of this compound is a standard procedure in organic chemistry. Below are detailed experimental protocols based on modern adaptations of the original Bergmann-Zervas method.
Synthesis of this compound
This protocol describes the protection of the amino group of L-glutamic acid using benzyl chloroformate under basic conditions.
Materials and Reagents:
-
L-glutamic acid
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 12%)
-
Benzyl chloroformate (Cbz-Cl)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
Procedure:
-
Dissolution: L-glutamic acid (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0-5 °C.
-
Reaction: Benzyl chloroformate (typically 1.1-1.5 eq) is added dropwise to the stirred solution. The pH of the reaction mixture is maintained in the alkaline range (pH 8-10) by the simultaneous addition of a sodium hydroxide solution. The reaction is typically stirred for several hours at low temperature.
-
Work-up: After the reaction is complete, the mixture is washed with an organic solvent to remove unreacted benzyl chloroformate and other impurities.
-
Acidification: The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxyl groups and causes the this compound to precipitate out of the solution.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.
A typical yield for this reaction is in the range of 80-90%.
Table 3: Example Stoichiometry for the Synthesis of this compound
| Reagent | Molar Ratio |
| L-glutamic acid | 1.0 |
| Benzyl chloroformate | 1.2 |
| Sodium hydroxide | q.s. to maintain pH 8-10 |
Deprotection of the Carbobenzoxy Group
The key to the utility of the Cbz group is its facile removal under conditions that do not affect the peptide backbone. The most common method is catalytic hydrogenation.
Materials and Reagents:
-
N-Carbobenzoxy-protected peptide
-
Palladium on carbon (Pd/C) catalyst (typically 5-10%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., methanol, ethanol, or acetic acid)
Procedure:
-
The N-Cbz protected peptide is dissolved in a suitable solvent.
-
A catalytic amount of Pd/C is added to the solution.
-
The reaction mixture is subjected to an atmosphere of hydrogen gas (at or slightly above atmospheric pressure).
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Upon completion, the catalyst is removed by filtration (e.g., through Celite).
-
The solvent is removed under reduced pressure to yield the deprotected peptide.
This deprotection method is clean and efficient, yielding toluene (B28343) and carbon dioxide as byproducts, which are easily removed.
Mandatory Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Role in Peptide Synthesis (Bergmann-Zervas Method)
Caption: The logical workflow of peptide synthesis using the Cbz protecting group.
References
Methodological & Application
Application Notes and Protocols for the Use of N-Carbobenzoxy-L-glutamic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzoxy-L-glutamic acid (Cbz-L-glutamic acid) is a valuable building block in peptide synthesis. The carbobenzoxy (Cbz or Z) group, one of the classical urethane-type protecting groups, offers unique advantages in specific synthetic strategies.[1][2] While less common in routine solid-phase peptide synthesis (SPPS) compared to Fmoc or Boc, the Cbz group's stability to both acidic and basic conditions makes it a strategic choice for N-terminal protection when subsequent modifications or solution-phase fragment condensations are planned.[1][2] This document provides detailed application notes and protocols for the effective use of N-Cbz-L-glutamic acid in SPPS.
The primary application of Cbz-L-glutamic acid in modern SPPS is for the introduction of a stable N-terminal protecting group that is orthogonal to the acid-labile side-chain protecting groups typically used in Fmoc or Boc strategies. The Cbz group is generally stable to the trifluoroacetic acid (TFA) cocktails used for cleavage from the resin in both Fmoc and Boc SPPS, allowing for the synthesis of N-terminally protected peptide fragments.[3]
Data Presentation
While specific quantitative data for the coupling of N-Cbz-L-glutamic acid in SPPS is not extensively documented in readily available literature, the following table provides expected performance metrics based on general principles of SPPS and the known behavior of sterically hindered amino acids.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >98% | Coupling of Cbz-protected amino acids may be slightly slower than their Fmoc or Boc counterparts due to steric hindrance. Double coupling or extended reaction times may be necessary to ensure complete reaction. Monitoring with a ninhydrin (B49086) test is crucial.[4] |
| Stability to Fmoc Deprotection | High | The Cbz group is stable to the piperidine (B6355638) solutions used for Fmoc removal. |
| Stability to Boc Deprotection | High | The Cbz group is stable to the moderate TFA concentrations used for Boc removal in Boc-SPPS. |
| Stability to Final Cleavage (TFA-based) | High | The Cbz group is generally stable to standard TFA cleavage cocktails used to release the peptide from the resin and remove side-chain protecting groups.[3] |
| On-Resin Deprotection Yield | N/A | On-resin deprotection of the Cbz group is not a standard procedure in SPPS due to the harsh conditions required (catalytic hydrogenolysis or strong acids like HBr/acetic acid), which are generally incompatible with solid-phase techniques.[1] |
| Final Purity of N-Cbz Peptide | >95% (after purification) | Purity is dependent on the successful completion of all coupling and deprotection steps throughout the synthesis. |
Experimental Protocols
Protocol 1: Incorporation of N-Cbz-L-glutamic Acid at the N-terminus using Fmoc-SPPS
This protocol outlines the synthesis of a peptide on a solid support using standard Fmoc chemistry, followed by the coupling of N-Cbz-L-glutamic acid as the final amino acid to yield an N-terminally Cbz-protected peptide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N-Cbz-L-glutamic acid γ-tert-butyl ester (Cbz-Glu(OtBu)-OH)
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.[5]
-
Standard Fmoc-SPPS Cycles: Synthesize the desired peptide sequence using standard Fmoc-SPPS protocols. Each cycle consists of: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice. b. Washing: Wash the resin thoroughly with DMF and DCM. c. Coupling: Couple the next Fmoc-amino acid (3-4 equivalents) using a suitable activating agent (e.g., HBTU/HOBt/DIPEA) in DMF for 1-2 hours. d. Washing: Wash the resin with DMF and DCM. e. Monitor coupling completion using the Kaiser test.
-
Final Fmoc Deprotection: After the coupling of the last Fmoc-protected amino acid, perform a final Fmoc deprotection as described in step 2a.
-
Coupling of Cbz-Glu(OtBu)-OH: a. In a separate vial, dissolve Cbz-Glu(OtBu)-OH (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF. b. Add DIPEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 5-10 minutes. c. Add the activated Cbz-Glu(OtBu)-OH solution to the resin. d. Allow the coupling reaction to proceed for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended. e. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
Final Washing: Wash the resin thoroughly with DMF and DCM. Dry the resin under vacuum.
-
Cleavage and Deprotection: a. Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.[3] b. Filter the resin and collect the filtrate. c. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. e. Dry the crude N-Cbz-protected peptide under vacuum.
-
Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Analyze the purified peptide by mass spectrometry to confirm its identity.
Protocol 2: On-Resin N-terminal Cbz Protection following Fmoc-SPPS
This alternative protocol involves synthesizing the full peptide sequence and then protecting the N-terminal amine with a Cbz group while the peptide is still attached to the resin.
Procedure:
-
Complete Peptide Synthesis: Synthesize the peptide on the solid support using standard Fmoc-SPPS as described in Protocol 1, steps 1-3.
-
N-terminal Cbz Protection: a. Wash the resin with DCM. b. Swell the resin in a 1:1 mixture of THF and water. c. Add sodium bicarbonate (NaHCO₃, 5 equivalents). d. Cool the reaction vessel to 0°C. e. Slowly add benzyl (B1604629) chloroformate (Cbz-Cl, 3-4 equivalents). f. Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. g. Monitor the reaction for the absence of a free amine using the Kaiser test.
-
Washing: Wash the resin thoroughly with water, THF, DMF, and DCM. Dry the resin under vacuum.
-
Cleavage, Deprotection, Purification, and Analysis: Proceed with steps 6 and 7 from Protocol 1.
Mandatory Visualizations
Caption: Workflow for Fmoc-SPPS with N-terminal Cbz-glutamic acid incorporation.
Caption: Simplified overview of major glutamate signaling pathways.
Caption: Experimental workflow for synthesis and evaluation of a glutamic acid peptide.
References
Application Notes and Protocols: N-Carbobenzoxy-L-glutamic Acid in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzoxy-L-glutamic acid (Cbz-L-Glu-OH) is a pivotal building block in the design and synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved therapeutic properties such as enhanced stability and oral bioavailability. The presence of the Cbz (Z) protecting group on the α-amino group allows for selective reactions during peptide synthesis, while the two carboxylic acid moieties offer versatile points for modification to create diverse molecular scaffolds.[1][2][3] This document provides detailed application notes and experimental protocols for the use of N-Cbz-L-glutamic acid in the synthesis of peptidomimetics, including data on their biological activities and visualization of relevant signaling pathways and experimental workflows.
N-Cbz-L-glutamic acid is a white to off-white crystalline powder with a purity of ≥98% as determined by HPLC analysis.[1] It is soluble in polar aprotic solvents like DMF and DMSO, making it suitable for both solid-phase and solution-phase peptide synthesis.[1] The Cbz group is stable under acidic conditions and compatible with standard coupling reagents, and it can be readily removed by hydrogenolysis or mild acid treatment.[2]
Applications in Peptidomimetic Synthesis
N-Cbz-L-glutamic acid serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including:
-
Protease Inhibitors: The glutamic acid scaffold can be elaborated to mimic the transition state of protease substrates, leading to potent inhibitors of enzymes such as HIV protease and SARS-CoV 3CL protease.[4]
-
Anticancer Agents: Derivatives of glutamic acid have shown potential in cancer therapy by targeting various cellular pathways.
-
Enzyme Modulators: The dicarboxylic acid functionality allows for the creation of peptidomimetics that can interact with the active sites of various enzymes.[5]
-
Targeted Therapeutics: Its structure is amenable to incorporation into more complex molecules like antibody-drug conjugates (ADCs).[1]
Data Presentation: Biological Activity of Glutamic Acid-Derived Peptidomimetics
The following table summarizes the inhibitory activities of various peptidomimetics synthesized using glutamic acid derivatives. This data highlights the potential of this building block in developing potent therapeutic agents.
| Peptidomimetic Class | Target | Key Structural Features | IC50 Value | Reference |
| Trifluoromethyl Ketone Peptide | SARS-CoV 3CL Protease | Glutamic acid-derived scaffold with a trifluoromethyl ketone warhead. | Not specified in abstract | [4] |
| Glycopeptidomimetics | HIV-1 Protease | Hydroxyethylene Phe-Phe isostere with carbohydrate moieties. | 0.17 nM (most potent) | [6] |
| Michael Acceptors | Rhinovirus 3C Protease | Peptidyl Michael acceptors. | Sub-micromolar | [7] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide using N-Cbz-L-glutamic acid
This protocol outlines the synthesis of a dipeptide in solution, a common step in the generation of peptidomimetic building blocks.
Materials:
-
N-Cbz-L-glutamic acid
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
5% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Activation of N-Cbz-L-glutamic acid: In a round-bottom flask, dissolve N-Cbz-L-glutamic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amine Component Preparation: In a separate flask, suspend the amino acid methyl ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize the salt. Stir for 15-20 minutes at room temperature.
-
Coupling Reaction: Add the neutralized amino acid solution to the activated N-Cbz-L-glutamic acid solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield: 60-80%
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) incorporating a C-terminal N-Cbz-L-glutamic acid
This protocol describes the manual synthesis of a peptide on a solid support, with N-Cbz-L-glutamic acid as the final amino acid to be coupled.
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Fmoc-Leu-Wang resin)
-
Fmoc-protected amino acids
-
N-Cbz-L-glutamic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid loaded resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (for Fmoc-protected amino acids):
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Once the coupling is complete (negative Kaiser test, yellow beads), wash the resin with DMF and DCM.
-
-
Repeat steps 2 and 3 for each subsequent Fmoc-protected amino acid in the sequence.
-
Coupling of N-Cbz-L-glutamic acid:
-
After the final Fmoc deprotection, wash the resin-bound peptide.
-
Activate N-Cbz-L-glutamic acid as described in step 3.
-
Couple the activated N-Cbz-L-glutamic acid to the resin-bound peptide.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz protecting group, a crucial step to liberate the N-terminus of the peptide or peptidomimetic.
Materials:
-
Cbz-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Expected Yield: >95%
Visualizations
Experimental Workflow: Solution-Phase Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis.
Signaling Pathway: Peptidomimetic Inhibition of the JAK-STAT Pathway
Caption: Peptidomimetic modulation of the JAK-STAT signaling pathway.[8][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides [jstage.jst.go.jp]
- 4. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 5. researchgate.net [researchgate.net]
- 6. HIV-1 protease inhibitors: synthesis and biological evaluation of glycopeptidemimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 8. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Proteomimetics of Natural Regulators of JAK–STAT Pathway: Novel Therapeutic Perspectives [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Application of Cbz-L-Glutamic Acid in Drug Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzyloxy-L-glutamic acid (Cbz-L-glutamic acid) is a pivotal building block in contemporary drug development, primarily utilized as a protected amino acid in the synthesis of complex peptides and as a key intermediate in the creation of various pharmaceuticals. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the α-amino functionality of L-glutamic acid, enabling chemists to perform selective chemical modifications on the carboxylic acid groups without unintended reactions at the amine. This controlled reactivity is crucial in the multi-step synthesis of bioactive molecules, including anticancer agents, enzyme inhibitors, and antiviral compounds. This document provides detailed application notes, experimental protocols, and visualizations for the use of Cbz-L-glutamic acid in drug development.
Key Applications of Cbz-L-Glutamic Acid
Cbz-L-glutamic acid is a versatile reagent with several critical applications in pharmaceutical research and development:
-
Peptide Synthesis: It serves as a fundamental component in both solid-phase and solution-phase peptide synthesis.[1][2] The Cbz group provides stable protection of the N-terminus, allowing for the sequential addition of other amino acids to build a desired peptide chain.
-
Synthesis of Anticancer Agents: A notable application is in the synthesis of the multitargeted antifolate drug, Pemetrexed (B1662193), which is used in the treatment of mesothelioma and non-small cell lung cancer.[3][4]
-
Development of Enzyme Inhibitors: Cbz-L-glutamic acid is instrumental in synthesizing carboxyalkyl peptides that can act as inhibitors for enzymes like the angiotensin-converting enzyme (ACE), which is a key target in managing hypertension.[5][6]
-
Synthesis of Antiviral Compounds: It has been utilized as a starting material in the development of protease inhibitors, including those targeting the SARS-CoV 3CL protease, a critical enzyme for viral replication.[7][8]
-
Antibody-Drug Conjugates (ADCs): The unique structure of Cbz-L-glutamic acid derivatives makes them suitable for use in the development of ADCs, a class of targeted therapeutics.[1]
Data Presentation: Synthesis of Pemetrexed Intermediate
The following table summarizes quantitative data for a key step in the synthesis of Pemetrexed, where a derivative of glutamic acid is coupled with a benzoic acid intermediate.
| Step | Reactants | Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (HPLC) | Reference |
| Coupling of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with Diethyl L-glutamate | 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, Diethyl L-glutamate hydrochloride | CDMT, NMM | DMF | Room Temperature | - | - | >99% | [9] |
| Saponification of Pemetrexed Diethyl Ester | N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester, Sodium Hydroxide (B78521) | - | Ethanol | 10 ± 2 | - | - | - | [10] |
| Synthesis of (S,S)-α-Dipeptide Impurity of Pemetrexed | N-Cbz-L-glutamic acid, Diethyl L-glutamate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | HATU, DIPEA | DMF | - | - | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide Precursor for SARS-CoV 3CL Protease Inhibitors
This protocol describes the synthesis of a tripeptide using Cbz-L-glutamic acid as a starting material, which can be further elaborated into a protease inhibitor.[8]
Materials:
-
Cbz-L-Ala-OSu (N-hydroxysuccinimide ester of Cbz-L-Alanine)
-
Dipeptide amine (13) (prepared from the deprotection of a Cbz-protected dipeptide)
-
Triethylamine (B128534) (Et3N)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the dipeptide amine (1 equivalent) and triethylamine (2 equivalents) in DMF (10 mL) and cool the solution to 0 °C.
-
In a separate flask, dissolve Cbz-L-Ala-OSu (1 equivalent) in DMF (5 mL).
-
Add the Cbz-L-Ala-OSu solution dropwise to the amine solution at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting tripeptide by chromatography.
Expected Outcome:
The expected product is the Cbz-protected tripeptide. The yield for a similar two-step synthesis is reported to be 67%.[8]
Protocol 2: General Procedure for N-Cbz Protection of L-Glutamic Acid
This protocol outlines a general method for the protection of the amino group of L-glutamic acid using benzyl (B1604629) chloroformate (Cbz-Cl).[11]
Materials:
-
L-Glutamic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)
-
Water
-
Tetrahydrofuran (THF) (optional, as a co-solvent)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Dissolve L-glutamic acid in an aqueous solution of sodium carbonate or sodium hydroxide at 0 °C. THF can be used as a co-solvent to improve solubility.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the temperature at 0 °C. Caution: Cbz-Cl is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to a pH of 4-5.
-
Extract the aqueous layer with an organic solvent like ethyl acetate to remove impurities.
-
Further acidify the aqueous layer to a strongly acidic pH to precipitate the crude N-Cbz-L-glutamic acid.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from water to obtain pure N-Cbz-L-glutamic acid.
Visualizations
Signaling Pathways
The drugs developed using Cbz-L-glutamic acid often target specific enzymes within cellular signaling pathways. Below are diagrams of two such pathways.
Caption: Mechanism of action of Pemetrexed.[1][3][12]
Caption: Renin-Angiotensin System and the action of ACE inhibitors.[5][6]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a peptide using Cbz-L-glutamic acid in solid-phase peptide synthesis (SPPS).
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 7. ClinPGx [clinpgx.org]
- 8. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols: Experimental Procedure for Coupling Cbz-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbobenzyloxy-glutamic acid (Cbz-Glu-OH) is a critical building block in peptide synthesis and the development of peptidomimetics. The Cbz (Z) group provides robust protection for the α-amino group, allowing for the selective formation of peptide bonds at the carboxyl groups. This document provides detailed protocols for the coupling of Cbz-glutamic acid to a primary amine, a fundamental reaction in the synthesis of peptides and other amide-containing molecules. The protocols outlined below utilize common coupling reagents and are adaptable for both solution-phase and solid-phase peptide synthesis (SPPS).
Key Considerations for Cbz-Glutamic Acid Coupling
-
Side-Chain Protection: The γ-carboxyl group of glutamic acid is reactive and must be protected to prevent side reactions during peptide synthesis.[1] Common protecting groups include tert-butyl (OtBu) and benzyl (B1604629) (Bzl) esters, which offer orthogonal deprotection strategies.[2] The choice of the γ-protecting group is crucial and depends on the overall synthetic strategy.
-
Coupling Reagents: A variety of reagents are available to activate the carboxylic acid for amide bond formation. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[3][4] Phosphonium and aminium salts such as HBTU, TBTU, and PyBOP are also highly efficient coupling reagents.[3][5]
-
Reaction Conditions: The choice of solvent, temperature, and base is critical for achieving high coupling efficiency and minimizing side reactions. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common solvents. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically added to neutralize the reaction mixture.[4][6]
Experimental Workflow for Cbz-Glutamic Acid Coupling
Caption: General workflow for the solution-phase coupling of Cbz-glutamic acid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the coupling of Cbz-glutamic acid with a primary amine using EDC/HOBt as the coupling system in a solution-phase reaction.
| Parameter | Value/Range | Notes |
| Reagents | ||
| Cbz-Glu(OR)-OH | 1.0 eq | R represents a side-chain protecting group (e.g., tBu, Bzl). |
| Amine (R'-NH2) | 1.0 - 1.2 eq | A slight excess of the amine can drive the reaction to completion. |
| EDC | 1.1 - 1.5 eq | |
| HOBt | 1.1 - 1.5 eq | Helps to suppress racemization.[3] |
| Base (e.g., DIPEA) | 2.0 - 3.0 eq | |
| Reaction Conditions | ||
| Solvent | DCM or DMF | |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C and allowed to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Yield & Purity | ||
| Crude Yield | >90% | |
| Purified Yield | 60 - 95% | Dependent on the specific substrates and purification method. |
| Purity (HPLC) | >95% | After purification.[7] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Cbz-Glu(OtBu)-OH with an Amine using EDC/HOBt
This protocol describes a general procedure for the coupling of Cbz-L-glutamic acid γ-tert-butyl ester with a primary amine in solution.
Materials:
-
Cbz-L-glutamic acid γ-tert-butyl ester (Cbz-Glu(OtBu)-OH)
-
Amine (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve Cbz-Glu(OtBu)-OH (1.0 eq) and the amine (1.1 eq) in anhydrous DCM (or a mixture of DCM and DMF if solubility is an issue).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagents: Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution.
-
Addition of Base: Slowly add DIPEA (2.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure coupled product.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of Cbz-Protected Glutamic Acid
This protocol outlines the coupling of a Cbz-protected glutamic acid derivative onto a resin-bound peptide using HBTU as the coupling agent. This assumes a standard Fmoc-based SPPS strategy where the Cbz group is used for a specific purpose, such as the synthesis of a protected peptide fragment.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Cbz-Glu(OR)-OH (R = side-chain protecting group)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection (if applicable)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to deprotect the amine. Wash the resin thoroughly with DMF and DCM.
-
Activation Solution Preparation: In a separate vessel, dissolve Cbz-Glu(OR)-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activation solution to the swollen and deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (B129727) (2x).
-
Drying: Dry the resin under vacuum. The resin is now ready for the next step in the synthesis, which could be the deprotection of the Cbz group or cleavage of the peptide from the resin.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents such as EDC and HBTU can be sensitizers. Avoid inhalation and skin contact.
-
Cbz-Cl, a reagent used to synthesize Cbz-protected amino acids, is highly toxic and pungent.[8] Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of N-Carbobenzoxy-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzoxy-L-glutamic acid (Cbz-L-Glu-OH) is a critical raw material and intermediate in the fields of pharmaceutical chemistry and peptide synthesis.[1][2] Its protected α-amino group and available γ-carboxyl group make it an essential building block for the synthesis of complex peptides, protease inhibitors, and other therapeutics.[3][4] The carbobenzoxy (Cbz) protecting group offers stability under various reaction conditions and can be selectively removed, providing versatility in multi-step synthetic processes.[4] The demand for high-purity Cbz-L-Glu-OH has driven the development of scalable and cost-effective production methods suitable for industrial applications.[1][2]
This document provides detailed protocols for the large-scale synthesis of this compound, based on established industrial methods. The process involves the reaction of L-glutamic acid with benzyl (B1604629) chloroformate in an alkaline aqueous medium, followed by a robust purification procedure to ensure high purity and yield.
Data Presentation
The following table summarizes the quantitative data from a representative large-scale synthesis protocol.
| Parameter | Value | Method of Analysis |
| Reactants | ||
| L-Glutamic Acid | 44.2 kg | - |
| Benzyl Chloroformate | 72.4 kg | - |
| 12% Sodium Hydroxide (B78521) Solution | As required to maintain pH | - |
| Reaction Conditions | ||
| Initial Temperature | 0-5 °C | Thermocouple |
| Reaction Temperature | -8 to 8 °C | Thermocouple |
| Reaction pH | 8-10 | pH meter |
| Reaction Time | 10 hours (for benzyl chloroformate addition) | Timer |
| Purification & Yield | ||
| Crude Product Weight | 150 kg (wet filter cake) | Gravimetric |
| Recrystallization Water Volume | 300 kg | - |
| Recrystallization Temperature | 50-60 °C | Thermocouple |
| Final Product Weight | 74.5 kg | Gravimetric |
| Final Product Quality | ||
| Yield | 88.2% | Calculation based on starting material |
| Purity | 99.3% | HPLC (Area Normalization) |
| Specific Rotation ([α]D20) | -7.8° (c=10.0, HAc) | Polarimeter |
Experimental Workflow
The following diagram illustrates the key stages of the large-scale synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocols
Objective: To synthesize this compound on a large scale with high purity and yield.
Materials and Equipment:
-
Large-scale glass-lined or stainless steel reactor with cooling and heating capabilities, and a stirrer.
-
Dropping funnels for controlled addition of reagents.
-
pH meter and temperature probes.
-
Centrifuge.
-
Forced air dryer.
-
L-Glutamic acid (44.2 kg)
-
Benzyl chloroformate (Z-Cl) (72.4 kg)
-
Sodium hydroxide (NaOH), 12% aqueous solution
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Deionized water
Procedure:
Part 1: Synthesis of this compound
-
Initial Setup: Charge the reactor with 167 kg of a 12% sodium hydroxide (NaOH) solution.[1][2]
-
Dissolution of L-Glutamic Acid: Cool the NaOH solution to between 0 and 5 °C while stirring. Slowly add 44.2 kg of L-glutamic acid, ensuring it dissolves completely. Maintain the temperature of the solution between -8 and 8 °C.[1][2]
-
Carbobenzoxylation Reaction: While maintaining the temperature between -8 and 8 °C, begin the dropwise addition of 72.4 kg of benzyl chloroformate to the reaction mixture.[1][2]
-
pH Control: Simultaneously, add 12% NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[1][2] The addition of benzyl chloroformate should be completed over a period of 10 hours.[1][2]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for a designated period to ensure the reaction goes to completion.
Part 2: Purification of the Product
-
Initial pH Adjustment and Extraction: Once the reaction is complete, adjust the pH of the impure N-Carbobenzoxy-(Cbz) Sodium Glutamate solution to 4-5 using a suitable acid.[1][2] This step prepares the mixture for the removal of unreacted benzyl chloroformate and other organic impurities.
-
Organic Extraction: Extract the solution with a suitable organic solvent to remove impurities.[1]
-
Precipitation of Crude Product: Transfer the aqueous solution and adjust the pH to be strongly acidic with acid. This will cause the crude this compound to precipitate out of the solution.[1][2]
-
Isolation of Crude Product: Centrifuge the mixture to separate the precipitated solid from the liquid. The resulting filter cake primarily consists of crude this compound.[2]
-
Recrystallization: Transfer the wet filter cake (approximately 150 kg) into a clean reactor and add 300 kg of deionized water.[2] Heat the mixture to 50-60 °C with stirring until the solid is fully dissolved.[2]
-
Crystallization: Allow the solution to cool, which will cause white crystals of pure this compound to form.[2]
-
Final Isolation and Drying: Centrifuge the crystallized mixture to collect the solid product. The final product is then dried in a forced-air dryer at 75-80 °C for 10 hours to yield the finished this compound (approximately 74.5 kg).[2]
Characterization: The final product should be characterized to confirm its identity and purity.
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC). A purity of 99.3% (by area normalization) is expected.[2]
-
Optical Rotation: Measured using a polarimeter. The expected specific rotation is [α]D20: -7.8° (c=10.0, in acetic acid).[2]
This protocol provides a robust and scalable method for the production of high-purity this compound, suitable for use in demanding applications such as pharmaceutical and peptide synthesis.
References
- 1. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 2. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 1155-62-0(this compound) | Kuujia.com [kuujia.com]
Application Notes and Protocols: N-Cbz-L-glutamic Acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-Cbz-L-glutamic acid as a key starting material in the synthesis of various enzyme inhibitors. The focus is on inhibitors of Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as folate hydrolase, and Matrix Metalloproteinases (MMPs).
Introduction
N-Carbobenzyloxy-L-glutamic acid (N-Cbz-L-glutamic acid) is a versatile building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors. The presence of the Cbz protecting group on the α-amino group and the two carboxylic acid functionalities at the α and γ positions allow for selective modifications, making it an ideal scaffold for creating compounds that can interact with the active sites of specific enzymes. This document details the synthetic strategies and biological activities of inhibitors derived from this important precursor.
Enzyme Inhibitors Derived from N-Cbz-L-glutamic Acid
Glutamate Carboxypeptidase II (GCPII) / Folate Hydrolase Inhibitors
Glutamate Carboxypeptidase II (GCPII) is a zinc metalloenzyme with dual functions. In the nervous system, it hydrolyzes the neurotransmitter N-acetyl-L-aspartyl-L-glutamate (NAAG) to produce glutamate. Overactivity of GCPII is implicated in neurological disorders associated with glutamate excitotoxicity, such as neuropathic pain and stroke. In the small intestine, GCPII functions as folate hydrolase, which is essential for the absorption of dietary folates. GCPII is also highly expressed in prostate cancer and is a target for both imaging and therapy.
Urea-based inhibitors are a prominent class of GCPII inhibitors synthesized from glutamic acid derivatives. The urea (B33335) moiety acts as a zinc-binding group in the enzyme's active site.
Quantitative Data: Inhibitory Activity of Urea-Based GCPII Inhibitors
| Compound ID | Structure | Target | K_i_ (nM) | Reference |
| 1 | γ-tetrazole bearing glutamate isostere | Human GCPII | 0.9 | [1] |
| 2 | (S)-2-(3-((R)-1-carboxy-2-methylthio)ethyl)ureido)pentanedioic acid | Human GCPII | IC_50 = 17 | |
| 3 | (S)-2-(3-((S)-1-carboxy-2-(4-hydroxy-3-iodophenyl)ethyl)ureido)pentanedioic acid | Human GCPII | IC_50 = 0.5 | |
| 4 | (S)-2-(3-((R)-1-carboxy-2-(4-fluorobenzylthio)ethyl)ureido)pentanedioic acid | Human GCPII | IC_50 = 14 | |
| 5 | (S)-2-(3-((S)-1-carboxy-(4-iodobenzamido)pentyl)ureido)pentanedioic acid | Human GCPII | IC_50 = 0.06 | [2] |
| 6 | ZJ-43 | Human GCPII | 0.8 | [3] |
| 7 | DCIBzL | Human GCPII | 0.01 | [3] |
| 8 | Compound 32d | Human GCPII | 11 | [3] |
Experimental Protocol: Synthesis of a Urea-Based GCPII Inhibitor Scaffold
This protocol is adapted from the synthesis of related urea-based inhibitors and outlines the general strategy starting from a protected L-glutamic acid derivative.
Step 1: Preparation of L-Glutamic Acid Dibenzyl Ester Tosylate L-glutamic acid is treated with benzyl (B1604629) alcohol in the presence of p-toluenesulfonic acid to protect both carboxylic acid groups as benzyl esters.
Step 2: Formation of the Isocyanate Intermediate The L-glutamic acid dibenzyl ester tosylate is reacted with triphosgene (B27547) in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous solvent like dichloromethane (B109758) at a low temperature (-78 °C), which is then allowed to warm to room temperature. This reaction converts the free amino group into a reactive isocyanate.[4]
Step 3: Urea Formation The in situ generated isocyanate is then reacted with another amino acid ester (e.g., a protected lysine (B10760008) derivative) to form the urea linkage.[4]
Step 4: Deprotection The benzyl ester protecting groups are removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd(OH)₂/C) to yield the final di-acid inhibitor.[4]
Caption: Synthetic workflow for urea-based GCPII inhibitors.
Thiol-based inhibitors utilize a thiol group to chelate the zinc ions in the active site of GCPII. These inhibitors have shown promise due to their potential for oral bioavailability.
Quantitative Data: Inhibitory Activity of Thiol-Based GCPII Inhibitors
| Compound ID | Structure | Target | IC_50_ (nM) | Reference |
| 9 | 2-(3-mercaptopropyl)pentanedioic acid | GCPII | 90 |
Experimental Protocol: General Synthesis of Thiol-Based GCPII Inhibitors
A general approach involves the synthesis of a pentanedioic acid backbone with a protected thiol group, followed by deprotection.
Step 1: Synthesis of a Glutamic Acid Derivative Start with a suitably protected L-glutamic acid derivative, such as diethyl N-acetyl-L-glutamate.
Step 2: Introduction of the Thiol Moiety The glutamic acid derivative can be modified to introduce a protected thiol group. This can be achieved through various synthetic routes, often involving alkylation or Michael addition reactions.
Step 3: Deprotection The protecting groups on the thiol and carboxylic acid functionalities are removed to yield the final inhibitor.
Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases. N-carboxyalkyl peptides derived from N-Cbz-L-glutamic acid can serve as effective MMP inhibitors.
Quantitative Data: Inhibitory Activity of MMP Inhibitors
Signaling Pathways
GCPII Signaling in Neuropathic Pain and Prostate Cancer
In the central nervous system, GCPII on glial cells hydrolyzes NAAG, increasing extracellular glutamate levels. This glutamate can then act on various glutamate receptors, contributing to excitotoxicity and pain signaling. Inhibition of GCPII increases NAAG levels, which can act as an agonist at metabotropic glutamate receptor 3 (mGluR3), leading to a reduction in glutamate release and neuroprotection. In prostate cancer, GCPII (also known as PSMA) is overexpressed and its activity is linked to pro-survival signaling pathways. Cleavage of substrates by GCPII can release signaling molecules that activate pathways like PI3K/AKT and MAPK/ERK, promoting tumor growth and survival.[5]
Caption: GCPII signaling in neuropathic pain and prostate cancer.
MMP Signaling in Inflammation and Cancer
MMP expression and activity are regulated by various growth factors and cytokines, such as TNF-α, TGF-β, and interleukins. These signaling molecules can activate intracellular pathways, including NF-κB, Smad, and MAP kinases (JNK, p38), which in turn regulate the transcription of MMP genes. Once activated, MMPs degrade the ECM, facilitating cell migration and invasion, processes that are crucial for both inflammation and cancer metastasis.
Caption: Regulation and function of MMPs in disease.
Conclusion
N-Cbz-L-glutamic acid is a valuable and versatile starting material for the synthesis of potent and selective enzyme inhibitors. The methodologies and data presented here provide a foundation for researchers in the field of drug discovery and development to design and synthesize novel therapeutic agents targeting enzymes like GCPII and MMPs. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the successful clinical translation of these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. lsb.avcr.cz [lsb.avcr.cz]
- 3. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-Carbobenzoxy-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-Carbobenzoxy-L-glutamic acid (Cbz-L-Glu), a critical building block in peptide synthesis and various pharmaceutical applications. The following sections outline established methods for achieving high purity of this compound, including extraction and recrystallization, as well as column chromatography.
Introduction
This compound is a derivative of L-glutamic acid where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is essential during peptide synthesis to prevent unwanted side reactions. The purity of Cbz-L-Glu is paramount for the successful synthesis of peptides and other pharmaceutical intermediates. This document details two primary methods for its purification: a classical approach involving extraction and recrystallization, and a chromatographic method for achieving very high purity.
Purification Method 1: Extraction and Recrystallization
This method, adapted from established industrial processes, relies on the differential solubility of this compound and its impurities in aqueous and organic phases at varying pH levels, followed by a final purification step of recrystallization.[1][2]
Principle
The purification strategy involves the conversion of the acidic Cbz-L-Glu into its sodium salt, which is soluble in water. Impurities that are less polar can then be extracted into an organic solvent. Subsequently, the aqueous solution is acidified to precipitate the purified Cbz-L-Glu, which is then further purified by recrystallization.
Experimental Protocol
Materials:
-
Crude this compound
-
12% Sodium hydroxide (B78521) (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (AcOEt)
-
Deionized water
-
Reactor vessel with temperature control and stirring
-
Centrifuge or filtration apparatus
-
Drying oven
Procedure:
-
Dissolution and pH Adjustment (Formation of Sodium Salt):
-
Extraction of Impurities:
-
Precipitation of Crude Product:
-
Acidify the collected aqueous solution to a pH of 1–2 with concentrated hydrochloric acid.
-
Cool the solution and continue stirring for 1–2 hours to facilitate the precipitation of a large amount of solid this compound.[1]
-
-
Isolation of Crude Product:
-
Recrystallization:
-
Transfer the collected solid (filter cake) to a clean vessel containing deionized water (e.g., 300 kg of water for 150 kg of filter cake).[1][2]
-
Heat the mixture to 50–60 °C with stirring until the solid is completely dissolved.[1][2]
-
Allow the solution to cool slowly to room temperature to induce the formation of white crystals.
-
Isolate the purified crystals by filtration.
-
-
Drying:
Quantitative Data
| Parameter | Value | Reference |
| Purity (by HPLC) | 99.3% | [1][2] |
| Yield | 88.2% | [1][2] |
| Specific Rotation [α]D²⁰ | -7.8° (c=10.0, HAc) | [2] |
Workflow Diagram
Caption: Workflow for the purification of this compound by extraction and recrystallization.
Purification Method 2: Silica (B1680970) Gel Column Chromatography
For applications requiring exceptionally high purity, or for the removal of closely related impurities, silica gel column chromatography is a powerful technique. This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.
Principle
This compound, being a polar molecule, will adsorb to the polar silica gel. By using a mobile phase (eluent) of appropriate polarity, the compound can be selectively desorbed and eluted from the column, leaving impurities with different polarities behind or eluting them in separate fractions.
Experimental Protocol
Materials:
-
Crude or partially purified this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents for mobile phase (e.g., n-Hexane, Ethyl acetate, Chloroform, Methanol)
-
Chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-Hexane or Chloroform).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., the mobile phase or a slightly more polar solvent in which the compound is highly soluble).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% Chloroform or a high percentage of n-Hexane in an n-Hexane/Ethyl Acetate mixture).
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of Ethyl Acetate in the n-Hexane/Ethyl Acetate mixture, or add Methanol to the Chloroform. A typical gradient could be from 100% Chloroform to a Chloroform/Methanol (95:5) mixture.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Quantitative Data (Representative)
| Parameter | Typical Value | Notes |
| Purity (by HPLC) | >99.5% | Dependent on the efficiency of the separation. |
| Recovery | 70-90% | Can vary depending on the loading and elution conditions. |
Workflow Diagram
Caption: Workflow for the purification of this compound by silica gel column chromatography.
Concluding Remarks
The choice of purification method for this compound depends on the initial purity of the material and the required purity for the final application. The extraction and recrystallization method is robust, scalable, and provides a product of high purity suitable for many applications. For instances where even higher purity is required, or for the removal of specific impurities, silica gel column chromatography offers a reliable and effective solution. For all methods, it is recommended to monitor the purity of the final product using analytical techniques such as HPLC and to characterize it by methods like NMR and mass spectrometry to confirm its identity and integrity.
References
Application Notes and Protocols for N-Carbobenzoxy-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed safety and handling procedures, experimental protocols, and key data for N-Carbobenzoxy-L-glutamic acid (also known as Z-L-glutamic acid or Cbz-L-glutamic acid), a critical reagent in peptide synthesis and drug development.
Section 1: Safety and Handling
This compound requires careful handling to ensure laboratory safety. The following procedures are based on standard safety data sheets.
1.1 Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention:
-
Response:
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth.[1]
-
Take off contaminated clothing and wash it before reuse.[1]
-
1.2 First Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
1.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Carbon oxides and Nitrogen oxides (NOx) may be produced during combustion.
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.
1.4 Accidental Release Measures
-
Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent product from entering drains.
-
Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 2: Physicochemical Data and Storage
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₆ |
| Molecular Weight | 281.26 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 115-117 °C |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
| Solubility | DMSO: 100 mg/mL (355.54 mM; requires ultrasonic) |
Section 3: Experimental Protocols
This compound is a foundational building block in peptide synthesis, where the carbobenzoxy (Cbz or Z) group serves as a temporary protecting group for the amine functionality.
3.1 General Workflow for Peptide Synthesis
The following diagram illustrates the general workflow for incorporating an this compound residue into a peptide chain, followed by deprotection to allow for further chain elongation.
3.2 Protocol for Solution-Phase Peptide Coupling
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in DCM and add DIPEA (1.2 equivalents).
-
Add the amino acid ester solution to the activated this compound solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by column chromatography or recrystallization.
3.3 Protocol for Cbz Group Deprotection (Hydrogenolysis)
This protocol outlines the removal of the Cbz protecting group to liberate the free amine for subsequent reactions.
Materials:
-
Cbz-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Celite™
Procedure:
-
Dissolve the Cbz-protected peptide in methanol or ethanol in a round bottom flask.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
Section 4: Applications in Drug Development
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A notable application is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, which are used to treat hypertension and heart failure. The glutamic acid backbone provides a key structural motif for binding to the active site of the enzyme.
The general synthetic approach involves using this compound as a chiral starting material to build more complex molecules that mimic the natural substrates of ACE.
The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of a therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: N-Carbobenzoxy-L-glutamic Acid Synthesis
Welcome to the technical support center for the synthesis of N-Carbobenzoxy-L-glutamic acid (Z-L-Glu-OH). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome common challenges and improve your reaction yield and purity.
Troubleshooting Guide: Low Product Yield
Low yield is the most frequently encountered issue in the synthesis of this compound. The following Q&A guide addresses specific problems, their potential causes, and recommended solutions.
Question: My final yield is significantly below the expected >85%. What are the most likely causes?
Answer: Low yield can stem from several factors throughout the experimental process. The most common issues are related to reaction conditions, reagent quality, and the work-up/purification procedure. A systematic approach to troubleshooting is recommended.
Question: How can I diagnose the specific cause of my low yield?
Answer: Use the following troubleshooting flowchart to diagnose the issue. Start by evaluating your reaction conditions and move sequentially through the purification steps.
Technical Support Center: Purification of N-Cbz-L-glutamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Cbz-L-glutamic acid from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of N-Cbz-L-glutamic acid?
A1: During the synthesis of N-Cbz-L-glutamic acid via the Schotten-Baumann reaction, several byproducts can form. The most common impurities include:
-
Unreacted L-glutamic acid: Incomplete reaction can leave starting material in your product.
-
Benzyl (B1604629) alcohol: This can be present from the hydrolysis of the benzyl chloroformate reagent.
-
Pyroglutamic acid: Intramolecular cyclization of the N-terminal glutamic acid can occur, especially under acidic or basic conditions, leading to the formation of pyroglutamic acid.[1][2]
-
Di-Cbz-L-glutamic acid: Over-acylation can lead to the formation of a di-protected product where both the amino group and one of the carboxylic acid groups are protected with a Cbz group.
-
N-Cbz-L-glutamic acid benzyl esters: Esterification of one or both carboxylic acid groups with benzyl alcohol (present as an impurity or formed during the reaction) can occur.[3]
-
Racemized product: The basic conditions of the Schotten-Baumann reaction can potentially lead to racemization at the chiral center of the glutamic acid.[4]
Q2: My final product of N-Cbz-L-glutamic acid is an oil and won't crystallize. What could be the issue?
A2: The presence of impurities, particularly benzyl alcohol, can significantly hinder the crystallization of N-Cbz-L-glutamic acid, resulting in an oily product. Other potential causes include residual solvent or the presence of other byproducts that act as crystallization inhibitors.
Q3: After purification, I observe a lower than expected yield. What are the potential reasons?
A3: Low yield can be attributed to several factors:
-
Incomplete reaction during the synthesis.
-
Loss of product during the extraction and washing steps.
-
Formation of soluble byproducts that are not easily precipitated.
-
Suboptimal pH for precipitation of the final product.
-
Decomposition of the product during purification.
Q4: How can I confirm the purity of my N-Cbz-L-glutamic acid?
A4: The purity of N-Cbz-L-glutamic acid can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining purity.[5][6]
-
Melting Point: A sharp melting point close to the literature value (around 120-122 °C) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Specific Rotation: Measurement of the optical rotation can confirm the enantiomeric purity of the L-isomer.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of N-Cbz-L-glutamic acid.
Problem 1: Presence of Unreacted L-glutamic acid
| Symptom | Possible Cause | Solution |
| Water-soluble impurity detected by TLC or HPLC. | Incomplete reaction or inefficient extraction. | 1. Optimize Reaction: Ensure complete reaction by monitoring with TLC. 2. Extraction: During the workup, after acidifying the aqueous layer to pH 1-2, the N-Cbz-L-glutamic acid will precipitate. Unreacted L-glutamic acid will have a different solubility profile. Ensure the pH is low enough to fully protonate the product's carboxylic acids, minimizing its water solubility. 3. Recrystallization: Recrystallization from hot water can effectively remove the more water-soluble L-glutamic acid.[5][6] |
Problem 2: Contamination with Benzyl Alcohol
| Symptom | Possible Cause | Solution |
| Oily product, difficult to crystallize. Characteristic smell of benzyl alcohol. | Hydrolysis of benzyl chloroformate. Inefficient removal during extraction. | 1. Extraction: After the reaction, perform thorough extractions of the aqueous phase with an organic solvent like ethyl acetate (B1210297) at a neutral or slightly acidic pH (around 4-5) to remove benzyl alcohol and other organic impurities before precipitating the product.[5] 2. Washing: Wash the crude precipitated product with a solvent in which benzyl alcohol is soluble but the product is not, such as cold diethyl ether. 3. Vacuum Drying: Dry the product under high vacuum to remove any residual volatile impurities. |
Problem 3: Formation of Pyroglutamic Acid
| Symptom | Possible Cause | Solution |
| Presence of a more polar byproduct in TLC/HPLC. Mass spectrometry shows a loss of 18 Da. | Intramolecular cyclization of N-Cbz-L-glutamic acid, often promoted by harsh acidic or basic conditions and/or high temperatures.[1][2] | 1. pH Control: Maintain the pH of the reaction and workup within the recommended range (typically pH 8-10 for the reaction and careful acidification for precipitation).[5] Avoid prolonged exposure to strong acids or bases. 2. Temperature Control: Perform the reaction and purification steps at controlled, moderate temperatures. 3. Chromatography: If significant pyroglutamic acid has formed, purification by column chromatography may be necessary to separate it from the desired product. |
Quantitative Data Summary
The following table summarizes typical yield and purity data for the purification of N-Cbz-L-glutamic acid based on a patented industrial process.
| Purification Method | Yield (%) | Purity (%) | Analytical Method | Reference |
| Extraction and Recrystallization | 88.2 | 99.3 | HPLC | [5][6] |
Experimental Protocols
Protocol 1: Purification of N-Cbz-L-glutamic acid by Extraction and Recrystallization
This protocol is adapted from established industrial methods for the purification of N-Cbz-L-glutamic acid.[5][6]
1. Materials:
-
Crude N-Cbz-L-glutamic acid reaction mixture
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
pH paper or pH meter
2. Procedure:
-
pH Adjustment and Extraction of Impurities:
-
Following the completion of the synthesis reaction, carefully adjust the pH of the aqueous reaction mixture to 4-5 with concentrated HCl.
-
Extract the aqueous solution three times with ethyl acetate to remove organic-soluble impurities such as benzyl alcohol. Collect and discard the organic layers.
-
-
Precipitation of Crude Product:
-
Transfer the washed aqueous solution to a clean flask and cool it in an ice bath.
-
Slowly add concentrated HCl with stirring to acidify the solution to a pH of 1-2.
-
A white solid of crude N-Cbz-L-glutamic acid will precipitate out of the solution.
-
Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
-
Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot deionized water to dissolve the solid completely. The patent suggests a ratio of approximately 1:2 (w/v) of crude product to water, heated to 50-60°C.[5]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
-
Drying:
-
Dry the purified crystals under vacuum to a constant weight.
-
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of N-Cbz-L-glutamic acid.
Troubleshooting Logic for Oily Product
Caption: Troubleshooting guide for an oily N-Cbz-L-glutamic acid product.
References
- 1. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 6. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
preventing racemization during Cbz-glutamic acid activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the activation of Cbz-glutamic acid for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during Cbz-glutamic acid activation?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule, like L-glutamic acid, into a mixture of both its L and D forms.[1] This is a significant issue in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids. The presence of the incorrect D-enantiomer can lead to diastereomeric peptide impurities that are difficult to separate and can drastically alter or eliminate the therapeutic efficacy of the final product.
Q2: What is the primary mechanism of racemization during the activation of Cbz-protected amino acids?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] The activation of the carboxyl group of the Cbz-protected amino acid makes the alpha-proton acidic. A base can then abstract this proton, leading to a loss of stereochemistry. The subsequent nucleophilic attack by the amine component on the achiral oxazolone (B7731731) ring can result in both the desired L-peptide and the undesired D-diastereomer.[2] Another, less common, mechanism is direct enolization, where a base directly removes the alpha-proton from the activated carboxylic acid.
Q3: How does the side-chain carboxyl group of glutamic acid affect racemization?
A3: The presence of the side-chain carboxyl group in glutamic acid can complicate the activation process and potentially influence racemization. If not properly protected, the side-chain carboxyl group can also be activated, leading to side reactions. While the electronic effects of the side chain are generally minimal on the racemization of the alpha-carbon, the choice of protecting groups for the side chain can influence the overall steric hindrance and solubility, which can indirectly affect the choice of coupling conditions and the potential for side reactions.
Q4: Which factors have the most significant impact on minimizing racemization?
A4: Several factors are critical in controlling racemization:
-
Coupling Reagent: The choice of activating agent is paramount.
-
Additives: The use of anti-racemization additives is highly recommended.
-
Base: The type and amount of base used can significantly promote or suppress racemization.
-
Temperature: Lower temperatures generally reduce the rate of racemization.
-
Solvent: The polarity of the solvent can play a role.
-
Activation Time: Minimizing the time the carboxyl group remains activated before coupling is crucial.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the activation of Cbz-glutamic acid and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-isomer detected in the final peptide. | Inappropriate Coupling Reagent: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) used alone are known to cause significant racemization. | - Switch to an aminium/uronium or phosphonium (B103445) salt-based reagent. Reagents like HBTU, HATU, HCTU, PyBOP, or PyAOP are generally more efficient and lead to less racemization. - Use carbodiimides with an additive. If using DCC or DIC, always include an anti-racemization additive like HOBt, HOAt, or OxymaPure. |
| Strong or Sterically Unhindered Base: Strong bases like triethylamine (B128534) (TEA) or even N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to racemization. The addition of triethylamine has been shown to cause extensive racemization in glutamic acid derivative synthesis.[3] | - Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are better choices.[2] In some cases, base-free conditions with DIC and an additive can be optimal. | |
| Prolonged Activation Time: Leaving the Cbz-glutamic acid in its activated state for an extended period before adding the amine component increases the opportunity for oxazolone formation and racemization. | - Perform in situ activation. Add the coupling reagent to the mixture of Cbz-glutamic acid and the amine component simultaneously. - Minimize pre-activation time. If pre-activation is necessary, keep it as short as possible (e.g., 1-5 minutes) before adding the amine. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of racemization. | - Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. For particularly sensitive couplings, maintaining the reaction at 0 °C or even lower may be necessary. | |
| Low coupling yield in addition to racemization. | Steric Hindrance: The coupling of bulky amino acid residues can be slow, allowing more time for racemization to occur relative to the coupling reaction. | - Use a more powerful coupling reagent. HATU is particularly effective for sterically hindered couplings.[4] - Slightly increase the reaction time or temperature, while carefully monitoring for racemization. This is a trade-off that needs to be optimized for each specific reaction. |
| Aggregation: Peptide aggregation can slow down the reaction, leading to incomplete coupling and providing more opportunity for side reactions. | - Change the solvent. N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can help disrupt hydrogen bonding and reduce aggregation. |
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is a critical factor in preventing racemization. The following table provides a general comparison of commonly used reagents. The performance can vary based on the specific substrates and reaction conditions.
| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| DCC / DIC | Carbodiimide | Good - High | Moderate | High (without additives) | Inexpensive. Byproduct of DCC (DCU) is insoluble and can be difficult to remove. DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is more soluble.[5] |
| EDC | Carbodiimide | Good - High | Moderate | High (without additives) | Water-soluble carbodiimide, and its urea byproduct can be removed by aqueous extraction.[5] |
| HBTU / TBTU | Aminium/Uronium Salt | High | Fast | Low | Reliable and cost-effective options for routine couplings. Slower than HATU.[4][6] |
| HATU / HCTU | Aminium/Uronium Salt | Very High | Very Fast | Very Low | Highly efficient, especially for hindered couplings. Generally considered superior in suppressing racemization.[4] |
| PyBOP / PyAOP | Phosphonium Salt | High | Fast | Low | Byproducts are generally less problematic than those from aminium/uronium salts. PyAOP is particularly effective for coupling N-methyl amino acids.[5] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for couplings where a high degree of chiral purity is required, especially for sterically hindered amino acids.
-
Materials:
-
Cbz-L-glutamic acid derivative (1 equivalent)
-
Amine component (e.g., amino acid ester hydrochloride, 1 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Cbz-L-glutamic acid derivative and the amine component in anhydrous DMF.
-
If the amine component is a hydrochloride salt, add 1 equivalent of DIPEA or NMM and stir for 5-10 minutes to neutralize.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve HATU and the remaining DIPEA or NMM in a small amount of anhydrous DMF.
-
Add the HATU/base solution dropwise to the cooled solution of the amino acid and amine.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and proceed with standard workup and purification procedures.
-
Protocol 2: Carbodiimide Coupling with an Additive (DIC/OxymaPure)
This protocol is a cost-effective alternative that can provide good results with minimal racemization when performed carefully.
-
Materials:
-
Cbz-L-glutamic acid derivative (1 equivalent)
-
Amine component (1 equivalent)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 equivalents)
-
Diisopropylcarbodiimide (DIC) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Cbz-L-glutamic acid derivative, the amine component, and OxymaPure in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIC dropwise to the cooled and stirring mixture.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the diisopropylurea byproduct if it precipitates. Proceed with standard workup and purification.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Decision workflow for selecting a coupling method.
Caption: Experimental workflow for DIC/OxymaPure coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete deprotection of the Carboxybenzyl (Cbz) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for an incomplete Cbz deprotection reaction?
A1: The most common culprits for incomplete Cbz deprotection are issues with the catalyst, suboptimal reaction conditions, or the inherent properties of the substrate itself. Catalyst problems include deactivation (poisoning) or insufficient loading.[1][2] Reaction conditions such as hydrogen pressure, temperature, and solvent choice can also significantly impact the reaction's success.[3]
Q2: My substrate contains other reducible functional groups. How can I selectively remove the Cbz group?
A2: Standard catalytic hydrogenation with Pd/C and H₂ can also reduce functional groups like alkenes, alkynes, nitro groups, and aryl halides.[4] To achieve selective Cbz removal, consider using milder conditions with catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of hydrogen gas.[1] Alternatively, non-reductive methods such as acid-mediated cleavage can be employed.[1][5]
Q3: Can I use acidic conditions to remove a Cbz group?
A3: Yes, acid-mediated deprotection is a viable metal-free alternative.[5] Reagents like hydrogen bromide (HBr) in acetic acid are effective for cleaving the Cbz group, especially for substrates that are not compatible with hydrogenation.[4] However, be aware that these harsh conditions can affect other acid-labile protecting groups.[4]
Q4: What is catalyst poisoning and how can I avoid it?
A4: Catalyst poisoning occurs when impurities or functional groups within your substrate bind to the palladium catalyst, rendering it inactive.[2] Sulfur-containing compounds are common catalyst poisons.[2][6] To mitigate this, ensure your starting material is pure. If poisoning is suspected, increasing the catalyst loading or switching to a non-hydrogenation-based deprotection method is advisable.[1]
Troubleshooting Guide
Problem: The Cbz deprotection reaction is sluggish or incomplete.
Below are potential causes and actionable solutions to troubleshoot your experiment.
The efficiency of the palladium catalyst is paramount for a successful hydrogenation.
| Parameter | Standard Condition | Troubleshooting Solutions |
| Catalyst Activity | 10% Pd/C, fresh | - Use a fresh batch of catalyst to rule out age-related inactivity.[3] - For stubborn substrates, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3] |
| Catalyst Loading | 5-10% (w/w)[1] | - Increase the catalyst loading, in some cases up to the weight of the substrate. |
| Catalyst Poisoning | Substrate free of sulfur or phosphorus compounds | - Purify the starting material to remove potential poisons.[2] - If the substrate contains sulfur, consider non-hydrogenation methods.[6] - Adding fresh catalyst mid-reaction can help if the initial catalyst has been deactivated.[6] |
Fine-tuning the reaction parameters can often drive an incomplete reaction to completion.
| Parameter | Standard Condition | Troubleshooting Solutions |
| Hydrogen Source & Pressure | H₂ (balloon, 1 atm) | - Increase the hydrogen pressure using a Parr apparatus. - Use a hydrogen transfer reagent like ammonium formate or cyclohexene, which can sometimes be more effective.[7] |
| Solvent | Methanol (B129727), Ethanol, Ethyl Acetate | - Ensure the substrate is fully dissolved; try a solvent mixture if solubility is an issue.[1] - Switching to an acidic solvent like acetic acid can prevent the product amine from coordinating to and deactivating the catalyst.[1][3] |
| Temperature | Room Temperature | - Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate.[8] |
If catalytic hydrogenation is not effective, several other chemical methods can be used to cleave the Cbz group.
| Method | Reagents | Key Advantages & Considerations |
| Acidic Cleavage | HBr in Acetic Acid[4] | Advantages: Effective for substrates incompatible with hydrogenation.[4] Considerations: Harsh conditions may cleave other acid-sensitive groups.[4] |
| Lewis Acid-Mediated | Aluminum Chloride (AlCl₃) in HFIP | Advantages: Mild and can be selective for Cbz over other benzyl (B1604629) protecting groups.[4] Considerations: Requires anhydrous conditions. |
| Nucleophilic Displacement | 2-Mercaptoethanol and Potassium Phosphate[9] | Advantages: Suitable for substrates with functionalities sensitive to reduction or acid.[9][10] Considerations: May require elevated temperatures.[9] |
Experimental Protocols
Standard Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.[4]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[4]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere, for example, by using a hydrogen-filled balloon.[4]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[4]
Transfer Hydrogenation
-
Dissolution: Dissolve the Cbz-protected starting material in a solvent like methanol or ethanol.
-
Reagent Addition: Add the hydrogen donor, such as ammonium formate (typically 5-10 equivalents), followed by the 10% Pd/C catalyst.
-
Reaction: Stir the reaction mixture, often at room temperature or with gentle heating to reflux.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as for standard catalytic hydrogenolysis.
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. tdcommons.org [tdcommons.org]
- 6. researchgate.net [researchgate.net]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
stability issues of N-Carbobenzoxy-L-glutamic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Carbobenzoxy-L-glutamic acid (Cbz-L-glutamic acid) in solution. It is intended for researchers, scientists, and drug development professionals to help anticipate and address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems that may arise when working with Cbz-L-glutamic acid solutions.
Problem 1: Unexpected Peaks in HPLC Analysis After Short-Term Storage
Question: I prepared a solution of Cbz-L-glutamic acid in an aqueous buffer (pH 7) and left it at room temperature for a few hours. My HPLC analysis now shows a new, more polar peak, and the peak for my starting material is smaller. What is happening?
Answer:
This is likely due to the hydrolysis of the carbamate (B1207046) bond in the Cbz protecting group under neutral to slightly alkaline conditions. The primary degradation product is L-glutamic acid, which is significantly more polar than the starting material and will thus have a shorter retention time on a reversed-phase HPLC column.
Troubleshooting Steps:
-
Confirm the Identity of the Degradation Product:
-
Spike your sample with a known standard of L-glutamic acid to see if the retention time of the new peak matches.
-
If available, use LC-MS to confirm the mass of the new peak corresponds to that of L-glutamic acid (147.13 g/mol ).
-
-
Immediate Mitigation:
-
Prepare fresh solutions of Cbz-L-glutamic acid immediately before use.
-
If a solution must be stored, even for a short period, keep it at low temperatures (2-8 °C) to slow down the rate of hydrolysis.
-
-
Preventative Measures:
Problem 2: Loss of Product and Formation of a Non-UV Active Byproduct
Question: I am using Cbz-L-glutamic acid in a peptide synthesis reaction that involves a deprotection step with H₂ and a palladium catalyst. After the reaction, I see a significant loss of my starting material, but I don't see a corresponding major new peak in my UV HPLC chromatogram. Why?
Answer:
The Cbz group is cleaved by catalytic hydrogenolysis.[3] The byproducts of this reaction are toluene (B28343) and carbon dioxide, which are not UV-active under typical HPLC conditions for peptide analysis and are volatile, respectively. The deprotected L-glutamic acid will be present but may be difficult to see depending on your detection wavelength and its concentration.
Troubleshooting Steps:
-
Monitor the Reaction Progress:
-
Use a different analytical technique to monitor the reaction, such as thin-layer chromatography (TLC) with a ninhydrin (B49086) stain, which will detect the newly formed free amine of the L-glutamic acid.
-
If using HPLC, ensure your method can detect the deprotected L-glutamic acid. This may require a different wavelength or a derivatization step.
-
-
Optimize the Reaction Conditions:
-
Ensure the reaction goes to completion by monitoring with an appropriate technique.
-
Once the deprotection is complete, proceed immediately to the next step of your synthesis to prevent potential side reactions of the unprotected glutamic acid.
-
Problem 3: pH of the Solution Decreases Over Time
Question: I dissolved Cbz-L-glutamic acid in a neutral, unbuffered aqueous solution, and I've noticed that the pH of the solution has decreased over time. Is this expected?
Answer:
Yes, this can be expected. Cbz-L-glutamic acid is a dicarboxylic acid, with two carboxylic acid groups that can deprotonate to release H⁺ ions into the solution, thereby lowering the pH. While one carboxylic acid is part of the glutamic acid backbone and the other is part of the Cbz group (as a carbamic acid derivative), the overall molecule is acidic. Any potential hydrolysis of the carbamate to carbonic acid, which then decomposes to CO₂ and water, would also contribute to a slight pH change.
Troubleshooting Steps:
-
Use a Buffered Solution:
-
Always use a buffer system appropriate for your intended pH range to maintain a stable pH environment for your experiment.
-
Select a buffer with a pKa close to your target pH for optimal buffering capacity.
-
-
Monitor pH:
-
Regularly monitor the pH of your stock and reaction solutions, especially if they are unbuffered or weakly buffered.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Cbz-L-glutamic acid?
A1: For long-term storage, Cbz-L-glutamic acid is most stable as a solid powder.[1][2]
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C | 3 years |
| Solid | 4°C | 2 years |
| In Solution | -80°C | 6 months |
| In Solution | -20°C | 1 month |
Q2: In which solvents is Cbz-L-glutamic acid most stable?
A2: Aprotic organic solvents such as DMSO and DMF are commonly used for stock solutions.[1] However, even in these solvents, long-term storage at room temperature is not recommended. For aqueous solutions, stability is highly pH-dependent. The Cbz group is most stable in slightly acidic conditions (pH 4-6).[4] Alkaline conditions (pH > 8) will lead to hydrolysis of the carbamate.[5]
Q3: What are the main degradation pathways for Cbz-L-glutamic acid in solution?
A3: There are two primary degradation pathways:
-
Hydrolysis of the Cbz group: The carbamate bond can be cleaved by hydrolysis, especially under basic conditions, to yield L-glutamic acid, benzyl (B1604629) alcohol, and carbon dioxide.
-
Cyclization of the Glutamic Acid Moiety: Under acidic conditions or at elevated temperatures, the glutamic acid portion of the molecule can undergo intramolecular cyclization to form pyroglutamic acid.[5][6] This is more likely to occur after the Cbz group has been removed.
Q4: How can I monitor the stability of my Cbz-L-glutamic acid solution?
A4: The most common and reliable method is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[] A stability-indicating method should be used, which is capable of separating the intact Cbz-L-glutamic acid from its potential degradation products.
Q5: Are there any common impurities I should be aware of in solid Cbz-L-glutamic acid?
A5: Potential impurities can include L-glutamic acid, from hydrolysis during manufacturing or storage, and residual solvents from the synthesis and purification process. It is always recommended to use a high-purity grade of Cbz-L-glutamic acid and to verify its purity by HPLC before use.
Experimental Protocols
Protocol 1: RP-HPLC Method for Stability Assessment
This protocol provides a general method for assessing the stability of Cbz-L-glutamic acid in solution. It may require optimization for your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 214 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1-1.0 mg/mL) in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways of Cbz-L-glutamic acid
References
improving the solubility of Cbz-L-glutamic acid for reactions
Technical Support Center: Cbz-L-Glutamic Acid Solubility
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Cbz-L-glutamic acid for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is Cbz-L-glutamic acid often difficult to dissolve in common organic solvents?
A1: Cbz-L-glutamic acid possesses both a non-polar carbobenzyloxy (Cbz) group and two polar carboxylic acid groups. This amphipathic nature, combined with its zwitterionic potential and strong intermolecular hydrogen bonding in the solid state, contributes to its limited solubility in many standard organic solvents.
Q2: What are the generally recommended solvents for dissolving Cbz-L-glutamic acid?
A2: For solution-phase reactions, polar aprotic solvents are often the most effective. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are widely used in peptide synthesis and can effectively solvate Cbz-L-glutamic acid.[1][2] Methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) are also reported as suitable solvents.[3] For certain applications, mixtures including these solvents may be employed to enhance solubility.[2]
Q3: How does pH influence the solubility of Cbz-L-glutamic acid?
A3: The pH of the solution significantly impacts the solubility of Cbz-L-glutamic acid by altering its ionization state. The molecule has three ionizable groups with different pKa values (α-carboxyl ~2.1, side chain carboxyl ~4.07, and α-amino ~9.47).[4][5] At acidic pH (below ~2), the carboxylic acid groups are protonated, and the molecule is neutral, which may decrease aqueous solubility. In a basic medium, deprotonation of the carboxylic acid groups to form carboxylates increases polarity and enhances solubility in aqueous solutions. The formation of a salt, such as the hydrochloride salt, can also improve water solubility.[4]
Q4: Can the choice of coupling reagent affect the apparent solubility of Cbz-L-glutamic acid in a reaction?
A4: While the coupling reagent itself doesn't directly alter the intrinsic solubility of Cbz-L-glutamic acid, the overall reaction setup, including the use of additives often combined with coupling reagents, can play a role. For instance, additives like 1-hydroxybenzotriazole (B26582) (HOBt), commonly used with carbodiimides like DCC or DIC, can help to minimize side reactions and may influence the homogeneity of the reaction mixture.[6][7] The byproducts of some coupling reagents are insoluble (like dicyclohexylurea from DCC), while others are soluble (like the urea (B33335) from DIC or EDC), which can affect the workup and purification process.[6][7]
Troubleshooting Guide: Improving Cbz-L-Glutamic Acid Solubility for Reactions
This guide provides a systematic approach to address solubility challenges during reactions involving Cbz-L-glutamic acid.
Issue: Cbz-L-glutamic acid is not dissolving sufficiently in the chosen reaction solvent.
Troubleshooting Steps:
-
Solvent Selection and Co-solvents:
-
Primary Solvents: If not already in use, switch to or increase the proportion of highly polar aprotic solvents such as DMF, NMP, or DMSO.[1][2]
-
Co-solvent Systems: Employ a mixture of solvents. For example, a combination of DCM and DMF has been reported to be effective in some peptide synthesis scenarios.[2] For reactions where protic solvents are tolerated, adding a small amount of methanol may aid dissolution.
-
-
Temperature Adjustment:
-
Gently warming the mixture can increase the rate of dissolution and the solubility limit. However, be cautious of the thermal stability of your reactants and reagents. Monitor for any potential degradation or side reactions at elevated temperatures.
-
-
In-situ Salt Formation (Base Addition):
-
For reactions where a base is used, such as peptide couplings, the addition of a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can deprotonate the carboxylic acid groups.[7] This in-situ formation of a more soluble carboxylate salt can significantly improve solubility. Add the base to the suspension of Cbz-L-glutamic acid in the solvent before adding other reagents.
-
-
pH Modification for Aqueous or Biphasic Reactions:
-
If the reaction is conducted in an aqueous or biphasic system, adjusting the pH can be a powerful tool. Adding a base (e.g., NaHCO₃, Na₂CO₃) to raise the pH above 4.5 will deprotonate the carboxylic acids, increasing aqueous solubility.[8]
-
-
Use of More Solubilizing Protecting Groups or Derivatives:
-
If solubility issues persist and the experimental design allows, consider using a derivative of Cbz-L-glutamic acid with enhanced solubility, such as an ester of one of the carboxylic acid groups (e.g., Cbz-L-glutamic acid 1-benzyl ester).[3]
-
Data Presentation
Table 1: Qualitative Solubility of Cbz-L-Glutamic Acid and Related Compounds
| Compound | Solvent | Solubility | Reference(s) |
| N-Cbz-L-glutamic acid | DMF (N,N-Dimethylformamide) | Soluble | [1] |
| Methanol | Soluble | [1] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] | |
| Water (hot) | Very faint turbidity | ||
| L-Glutamic acid | Water | Soluble (8.64 g/L at RT) | [9] |
| Alcohols (e.g., ethanol) | Low solubility | [10] | |
| L-Glutamic acid hydrochloride | Water | Soluble (50 mg/mL) | [4] |
Experimental Protocols
Protocol: Improving Solubility of Cbz-L-Glutamic Acid for Peptide Coupling via In-situ Salt Formation
This protocol describes a general procedure for enhancing the solubility of Cbz-L-glutamic acid in a typical peptide coupling reaction using a base.
Objective: To achieve a homogeneous solution of Cbz-L-glutamic acid in DMF for subsequent reaction with an amine component.
Materials:
-
N-Cbz-L-glutamic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Stir plate and magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask) with a nitrogen or argon atmosphere
Procedure:
-
Preparation: To a dry reaction vessel under an inert atmosphere, add N-Cbz-L-glutamic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to the vessel to achieve the desired reaction concentration (e.g., 0.1-0.5 M).
-
Initial Mixing: Begin stirring the mixture at room temperature. A heterogeneous suspension will typically be observed.
-
Base Addition for Solubilization: Slowly add DIPEA (2.0-2.2 equivalents) dropwise to the stirring suspension. The number of equivalents is chosen to deprotonate both carboxylic acid groups and the amine salt of the coupling partner if it is used as a salt.
-
Dissolution: Continue stirring the mixture. The suspension should gradually clarify as the Cbz-L-glutamic acid di-carboxylate salt is formed, resulting in a homogeneous solution. This process may take several minutes.
-
Reaction Progression: Once the solution is clear, proceed with the addition of the coupling agent (e.g., HBTU, HATU) and the amine component for the peptide bond formation.
Visualizations
Troubleshooting Workflow for Cbz-L-Glutamic Acid Solubility
Caption: A flowchart for troubleshooting solubility issues with Cbz-L-glutamic acid.
References
- 1. N-Cbz-L-glutamic acid CAS#: 1155-62-0 [m.chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. Cbz-L-Glutamic acid 1-benzyl ester | 3705-42-8 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Glutamic acid - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. researchgate.net [researchgate.net]
common impurities in commercial N-Cbz-L-glutamic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities in commercial N-Cbz-L-glutamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial N-Cbz-L-glutamic acid?
A1: Commercial N-Cbz-L-glutamic acid, while typically available in high purity (>98.0%), may contain several process-related and degradation impurities. The most common impurities include:
-
Process-Related Impurities:
-
L-Glutamic Acid: Unreacted starting material from the synthesis process.
-
Benzyl (B1604629) Alcohol: A by-product formed from the hydrolysis of the protecting agent, benzyl chloroformate.
-
Benzyl Chloroformate: Unreacted protecting agent.
-
Di-Cbz-L-glutamic acid: A potential by-product where both the alpha-amino and the gamma-carboxyl groups of glutamic acid are protected.
-
-
Degradation Impurities:
-
Residual Solvents:
-
Ethyl Acetate and other organic solvents: Used during the extraction and purification steps of the synthesis.[3]
-
Water: Present due to the aqueous nature of the reaction and purification steps.
-
Q2: What is the typical purity of commercial N-Cbz-L-glutamic acid?
A2: Commercial grades of N-Cbz-L-glutamic acid generally specify a purity of greater than 98.0%, as determined by High-Performance Liquid Chromatography (HPLC) and neutralization titration.[3]
Q3: How can I detect these impurities in my sample?
A3: The primary method for detecting and quantifying impurities in N-Cbz-L-glutamic acid is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Gas Chromatography (GC) is used for the analysis of residual volatile solvents. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the structural elucidation of unknown impurities.
Q4: Are there established limits for these impurities?
A4: While specific pharmacopeial monographs for N-Cbz-L-glutamic acid may provide official limits, general guidance for pharmaceutical ingredients suggests that any single unknown impurity should not exceed 0.1% and the total of all impurities should be below a certain threshold, often around 1-2%. The exact limits can vary depending on the intended use and regulatory requirements.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Presence of process-related or degradation impurities. | 1. Identify the peaks by comparing their retention times with known standards of potential impurities (L-Glutamic Acid, Benzyl Alcohol, Pyroglutamic Acid).2. Perform co-injection (spiking) with these standards to confirm identity.3. Use a mass spectrometer detector (LC-MS) for definitive identification of unknown peaks. |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase composition or column chemistry. | 1. Optimize the mobile phase gradient and pH.2. Ensure the use of a suitable C18 column with appropriate particle size and dimensions.3. Verify system suitability parameters (e.g., tailing factor, resolution) before sample analysis. |
| Assay value lower than expected | Degradation of the material or presence of non-UV active impurities. | 1. Analyze for pyroglutamic acid, a common degradant.2. Perform a Karl Fischer titration to determine the water content.3. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if non-UV active impurities are suspected. |
| Presence of volatile organic compounds (VOCs) | Residual solvents from the manufacturing process. | 1. Perform headspace Gas Chromatography with Flame Ionization Detection (GC-FID) to identify and quantify residual solvents. |
Quantitative Data Summary
The following table summarizes the common impurities and their typical, though not officially specified, concentration ranges in commercial N-Cbz-L-glutamic acid with a purity of >98%.
| Impurity | Type | Typical Concentration Range (%) |
| L-Glutamic Acid | Process-Related | < 0.5 |
| Benzyl Alcohol | Process-Related | < 0.2 |
| Pyroglutamic Acid | Degradation | < 0.5 |
| Other Unknown Impurities | - | < 0.1 each |
| Total Impurities | - | < 2.0 |
Note: These values are estimates based on typical purity specifications and may vary between suppliers and batches.
Experimental Protocols
HPLC Method for Impurity Profiling of N-Cbz-L-glutamic acid
This method is a general guideline and may require optimization for specific instruments and impurity profiles.
-
Instrumentation: HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of N-Cbz-L-glutamic acid in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
GC-FID Method for Residual Solvent Analysis
This is a general method based on USP <467> guidelines and should be validated for the specific solvents of interest.
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID) and Headspace Autosampler.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, hold for 10 min.
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 min.
-
-
Sample Preparation: Accurately weigh about 100 mg of N-Cbz-L-glutamic acid into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Visualizations
References
strategies to avoid diketopiperazine formation with Cbz-Glu
Welcome to the technical support center for strategies to avoid diketopiperazine (DKP) formation, with a specific focus on peptides containing N-benzyloxycarbonyl-glutamic acid (Cbz-Glu). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals minimize this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem with Cbz-Glu dipeptides?
A1: Diketopiperazine formation is an intramolecular cyclization reaction of a dipeptide ester or amide, resulting in a cyclic dipeptide. This side reaction leads to the loss of the desired linear peptide and the formation of a significant impurity that can be difficult to remove. The reaction is initiated by the nucleophilic attack of the N-terminal amine of the second amino acid on the ester or activated carbonyl of the first amino acid (in this case, Cbz-Glu). This process is particularly problematic after the deprotection of the N-terminal protecting group of the second amino acid in a dipeptide sequence, creating a free amine that can readily cyclize.
Q2: Which factors promote the formation of diketopiperazines?
A2: Several factors can accelerate DKP formation:
-
Sequence: Dipeptides containing proline or other secondary amino acids at the second position are highly prone to cyclization.[1][2] Sterically unhindered amino acids like glycine (B1666218) at either position can also increase the rate of DKP formation.[1]
-
Base: The presence of a base, often used for N-terminal deprotection or neutralization, can catalyze DKP formation by deprotonating the N-terminal amine, thereby increasing its nucleophilicity.[1][3]
-
Temperature: Higher temperatures generally increase the rate of DKP formation.[3][4][5]
-
C-terminal activation: The use of activated esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) at the C-terminus of the second amino acid provides a good leaving group, facilitating the intramolecular cyclization.
Q3: How can I detect diketopiperazine formation in my reaction mixture?
A3: Diketopiperazine formation can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): DKPs are typically less polar than the corresponding linear dipeptides and will have a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for quantifying the amount of DKP relative to the desired product.[3] DKPs will generally have a different retention time than the linear peptide.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the DKP by its molecular weight, which corresponds to the dipeptide minus a molecule of water (from the condensation) and the C-terminal ester alcohol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of DKP formation after coupling Cbz-Glu. | The dipeptide ester is cyclizing after formation. | 1. Use a more sterically hindered C-terminal protecting group on the second amino acid (e.g., tert-butyl ester instead of methyl or ethyl ester).2. Lower the reaction temperature during and after the coupling step.3. Avoid excess base during the coupling and work-up steps. |
| DKP formation occurs during the deprotection of the Cbz-group of a Cbz-Glu-Xaa-OR dipeptide. | The newly formed free N-terminal amine of the glutamic acid residue is attacking the C-terminal ester. | This is less common as the peptide is longer, but if observed:1. Perform the deprotection at a lower temperature. 2. Immediately proceed to the next coupling step after deprotection to acylate the free amine before it can cyclize. This is known as an in situ coupling or "entrapment" strategy. |
| Difficulty separating the DKP from the desired linear peptide. | Similar polarities of the DKP and the product. | 1. Optimize chromatographic conditions (e.g., change the solvent system for column chromatography or the gradient for HPLC).2. Consider converting the desired linear peptide to a more polar derivative (e.g., saponification of a C-terminal ester to the free acid) to facilitate separation. |
Data Presentation
The following table summarizes the impact of different reaction conditions on diketopiperazine formation. While this data is from studies on Fmoc-protected peptides in solid-phase peptide synthesis (SPPS), the general principles are applicable to solution-phase synthesis with Cbz-Glu.
| Parameter | Condition A | Yield of Linear Peptide (A) | Condition B | Yield of Linear Peptide (B) | Reference |
| Deprotection Reagent | 20% Piperidine in DMF | Lower | 5% Piperazine in NMP | Higher (significant reduction in DKP) | (Illustrative, based on SPPS data) |
| Coupling Additive | None | Lower | HOBt | Higher (suppresses side reactions) | (General peptide chemistry principle) |
| Temperature | Room Temperature | Lower | 0 °C | Higher (reduces rate of cyclization) | [5] (General principle) |
| C-terminal Protection | Methyl Ester | Lower | Tert-butyl Ester | Higher (steric hindrance slows cyclization) | (General organic chemistry principle) |
Experimental Protocols
Protocol 1: Minimizing DKP Formation During Peptide Coupling (Cbz-Glu + H-Xaa-OR)
This protocol is designed for the coupling of Cbz-Glu to a second amino acid ester (H-Xaa-OR) and aims to minimize the formation of the DKP of Glu-Xaa.
-
Activation of Cbz-Glu:
-
Dissolve Cbz-Glu (1.0 eq.) and a racemization suppressant such as 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) or N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.), to the solution and stir for 30-60 minutes at 0 °C. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid ester hydrochloride (H-Xaa-OR·HCl) (1.0 eq.) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.0 eq.), dropwise at 0 °C to neutralize the hydrochloride salt.
-
Add the solution of the free amino acid ester to the pre-activated Cbz-Glu solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
-
Work-up:
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, filter off the DCU precipitate (if DCC was used).
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with cold 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: In Situ Acylation to Prevent DKP Formation After Deprotection
This protocol is for situations where a dipeptide (e.g., H-Glu(OtBu)-Xaa-OR) is deprotected and immediately coupled to the next amino acid to prevent cyclization.
-
Deprotection of the N-terminal Protecting Group:
-
Dissolve the N-protected dipeptide (e.g., Boc-Glu(OtBu)-Xaa-OR) (1.0 eq.) in a suitable solvent (e.g., DCM for Boc deprotection with TFA).
-
Perform the deprotection under standard conditions (e.g., add trifluoroacetic acid (TFA) and stir at room temperature).
-
Once deprotection is complete (monitored by TLC or LC-MS), remove the volatiles under reduced pressure. Co-evaporate with toluene (B28343) to remove residual acid.
-
-
Immediate Coupling (In Situ):
-
Without isolating the deprotected dipeptide salt, dissolve the crude material in anhydrous DMF.
-
In a separate flask, pre-activate the next N-protected amino acid (e.g., Cbz-Yaa-OH) (1.1 eq.) with a coupling reagent and HOBt at 0 °C as described in Protocol 1.
-
Neutralize the dipeptide salt solution with DIPEA (2.2 eq. - 1 eq. for the salt and 1.1 eq. for the next coupling) at 0 °C.
-
Immediately add the pre-activated amino acid solution to the neutralized dipeptide solution.
-
Allow the reaction to proceed as described in Protocol 1.
-
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a Cbz-Glu-containing dipeptide ester.
Caption: Recommended workflow to minimize DKP formation during peptide coupling with Cbz-Glu.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H NMR Spectra of N-Carbobenzoxy-L-glutamic Acid and Related Compounds
A detailed guide for researchers and drug development professionals on the ¹H NMR spectral characteristics of N-Carbobenzoxy-L-glutamic acid, presented in comparison with L-glutamic acid and N-Boc-L-glutamic acid. This guide includes quantitative data, detailed experimental protocols, and a workflow visualization to aid in the structural elucidation and purity assessment of these critical compounds in peptide synthesis and drug discovery.
This compound (Cbz-Glu-OH) is a pivotal intermediate in peptide synthesis, where the carbobenzoxy (Cbz or Z) group serves as a protecting group for the α-amino functionality of glutamic acid. The structural integrity and purity of this compound are paramount for the successful synthesis of peptides. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of such molecules. This guide provides a comparative analysis of the ¹H NMR spectrum of N-Cbz-L-glutamic acid with its parent amino acid, L-glutamic acid, and another commonly used N-protected derivative, N-tert-butoxycarbonyl-L-glutamic acid (Boc-Glu-OH).
Data Presentation: ¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound, L-glutamic acid, and N-Boc-L-glutamic acid. All data for the protected amino acids were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for these compounds, while the data for L-glutamic acid is presented in D₂O.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | α-CH | 4.05 - 3.95 | m | - |
| β-CH₂ | 2.05 - 1.80 | m | - | |
| γ-CH₂ | 2.28 | t | 7.6 | |
| NH | 7.88 | d | 8.0 | |
| Cbz-CH₂ | 5.05 | s | - | |
| Cbz-Ar-H | 7.40 - 7.30 | m | - | |
| COOH (side chain) | 12.1 (broad s) | s | - | |
| L-Glutamic Acid (in D₂O) | α-CH | 3.74 | t | 6.2 |
| β-CH₂ | 2.07 | m | - | |
| γ-CH₂ | 2.48 | t | 7.5 | |
| N-Boc-L-glutamic acid | α-CH | 3.97 | m | - |
| β-CH₂ | 1.95 - 1.75 | m | - | |
| γ-CH₂ | 2.24 | t | 7.4 | |
| NH | 7.29 | d | 7.8 | |
| Boc-(CH₃)₃ | 1.38 | s | - | |
| COOH (side chain) | 12.1 (broad s) | s | - |
Note: The chemical shifts of the carboxylic acid protons are highly dependent on the solvent, concentration, and temperature, and often appear as broad singlets. The multiplicity "m" denotes a multiplet, "t" a triplet, "d" a doublet, and "s" a singlet.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra of N-protected amino acids is crucial for accurate and reproducible results.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
N-protected amino acid sample (e.g., N-Cbz-L-glutamic acid)
-
Vortex mixer and centrifuge (optional, for sample dissolution)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the N-protected amino acid and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the NMR probe (typically around 4-5 cm).
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.
-
Data Analysis: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons and analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
Mandatory Visualization
The following diagram illustrates a logical workflow for the comparative analysis of ¹H NMR spectra of N-protected amino acids.
Caption: A flowchart illustrating the key steps in the comparative ¹H NMR analysis of N-protected amino acids.
A Comparative Guide to the Mass Spectrometry Analysis of Cbz-L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
The analysis of N-α-Carbobenzyloxy-L-glutamic acid (Cbz-L-glutamic acid) is a critical aspect of quality control and reaction monitoring in peptide synthesis and other applications within drug development and scientific research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a premier analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of Cbz-L-glutamic acid, including a comparison with alternative protecting groups, and presents supporting experimental data and detailed protocols.
Comparison of Analytical Approaches for N-Protected Glutamic Acid
The selection of an analytical method for Cbz-L-glutamic acid and its alternatives often depends on the specific requirements of the application, such as the need for quantification, the complexity of the sample matrix, and the desired throughput. While direct analysis of underivatized amino acids is possible, derivatization or the use of protecting groups like Cbz, tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) is common in synthesis and can influence the mass spectrometric behavior.[1][2]
Key Performance Metrics:
The choice between different N-protecting groups for glutamic acid in synthetic applications has significant implications for the subsequent mass spectrometry analysis. The stability of the protecting group under different conditions is a key consideration.[1]
| Protecting Group | Stability to Acid | Stability to Base | Removal Method | Key MS-Related Considerations |
| Cbz | Stable | Stable | Catalytic Hydrogenolysis[3] | Stable during typical reversed-phase LC-MS mobile phases. |
| Boc | Labile[1] | Stable | Strong Acid (e.g., TFA)[3] | Can be prone to in-source fragmentation or loss in the ion source. |
| Fmoc | Stable | Labile[3] | Amine Base (e.g., Piperidine)[3] | The Fmoc group itself can produce a strong signal in the mass spectrometer. |
Quantitative Performance Comparison of Amino Acid Analysis Methods:
| Method | Analyte | LOD | LOQ | Linearity (R²) | Reference |
| UPLC-MS/MS with AQC derivatization | Amino Acids in rat urine | 1.2-12 fmol on column | - | > 0.995 | [4] |
| HPLC-ESI-MS/MS | N-carbamyl-L-glutamic acid in feedstuff | 24 µg/kg | 80 µg/kg | 0.9999 | [5] |
| UPLC-MS/MS (underivatized) | Glutamic acid in human plasma | 4.4 ng/mL | 30.9 ng/mL | ≥0.998 | [6] |
Experimental Protocols
A robust and reliable analytical method is crucial for the accurate analysis of Cbz-L-glutamic acid. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis, constructed from best practices and data for similar compounds.
Sample Preparation for Reaction Monitoring
-
Reaction Quenching: Quench a small aliquot of the reaction mixture by diluting it with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to stop the reaction.
-
Dilution: Dilute the quenched sample to a concentration within the linear range of the LC-MS/MS instrument. A typical starting dilution is 1:100 or 1:1000.
-
Internal Standard Spiking: For quantitative analysis, add a known concentration of an isotopically labeled internal standard, such as ¹³C-labeled Cbz-L-glutamic acid, to the diluted sample.[7] This helps to correct for variations in sample preparation and instrument response.
-
Centrifugation/Filtration: Centrifuge the sample to pellet any particulate matter and transfer the supernatant to an autosampler vial for analysis. Alternatively, filter the sample through a 0.22 µm syringe filter.
LC-MS/MS Method for Cbz-L-Glutamic Acid
This method is a representative protocol and may require optimization for specific applications and instrumentation.
-
Liquid Chromatography:
-
System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 25-40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Source Conditions:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Gas Flows: Optimize nebulizer and drying gas flows for the specific instrument.
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. Specific precursor and product ion transitions for Cbz-L-glutamic acid need to be determined by direct infusion of a standard solution. Based on its structure, potential fragmentations could involve the loss of the benzyl (B1604629) group or cleavage of the glutamic acid backbone.
-
A Critical Consideration: In-Source Cyclization
A known artifact in the mass spectrometry of glutamic acid and glutamine is their in-source cyclization to form pyroglutamic acid.[8] This can lead to inaccurate quantification. It is crucial to chromatographically separate Cbz-L-glutamic acid from any potential pyroglutamic acid-containing byproducts. The use of an isotopically labeled internal standard that undergoes the same in-source conversion can also help to mitigate this issue.
Visualizing the Workflow: Peptide Synthesis and Analysis
The following diagrams, generated using the DOT language, illustrate a typical workflow for solid-phase peptide synthesis (SPPS) where Cbz-L-glutamic acid might be used, and the subsequent analysis by mass spectrometry.
This diagram illustrates the cyclical nature of solid-phase peptide synthesis, culminating in the cleavage of the crude peptide. A sample of this crude product is then taken for mass spectrometry analysis to confirm its identity and purity.
This diagram details the steps involved in preparing the crude peptide sample for LC-MS/MS analysis, from initial dilution and internal standard spiking to the final generation of an analytical report confirming the product's characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A validated UPLC-MS/MS assay for the quantification of amino acids and biogenic amines in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Carbobenzoxy-L-glutamic acid and Fmoc-L-glutamic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the field of peptide synthesis, the selection of an appropriate α-amino protecting group is a critical decision that dictates the overall synthetic strategy and impacts the efficiency and purity of the final product. The two most dominant strategies in modern solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides a detailed comparison of N-Carbobenzoxy-L-glutamic acid (Cbz-L-Glu-OH), a staple of the classical Boc/Cbz strategy, and Fmoc-L-glutamic acid (Fmoc-L-Glu-OH), the cornerstone of the prevalent Fmoc/tBu approach.
Overview of Protecting Group Strategies
The primary distinction between Cbz and Fmoc lies in their deprotection (cleavage) conditions. This difference forms the basis of "orthogonality," a principle that allows for the selective removal of one type of protecting group without affecting another, which is crucial for synthesizing complex peptides.[1]
-
Fmoc/tBu Strategy: This is the most widely used methodology in modern SPPS.[2] It utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[2][3] The final cleavage from the resin and removal of side-chain protectors is achieved with a strong acid, typically trifluoroacetic acid (TFA).[4]
-
Boc/Cbz Strategy: This classical approach uses the acid-labile Boc group for Nα-protection and often employs the Cbz group for side-chain protection or for N-terminal protection in solution-phase synthesis.[5] Cbz groups are traditionally removed by harsher conditions, such as strong acids like HBr in acetic acid or, more commonly, catalytic hydrogenolysis.[6][7]
The choice between Cbz-L-Glu and Fmoc-L-Glu is therefore a choice between these two fundamental synthetic philosophies.
Performance Comparison
The efficiency of incorporating glutamic acid into a peptide sequence is evaluated based on several factors, from the chemical conditions required to the potential for undesirable side reactions.
| Feature | This compound (Cbz-L-Glu) | Fmoc-L-glutamic acid (Fmoc-L-Glu) |
| Nα-Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/HOAc).[6][7] | Mild base (typically 20% piperidine (B6355638) in DMF).[3][8] |
| Orthogonality | Compatible with Boc-based SPPS. The Cbz group is stable to the TFA used for Boc removal.[7] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt) and resin linkers.[3] |
| Side-Chain Protection | Often used in conjunction with benzyl (B1604629) (Bzl) esters for the glutamic acid side chain. | The γ-carboxyl group is almost universally protected with a tert-butyl (OtBu) ester.[5] |
| Cleavage Conditions | Final cleavage often requires harsh reagents like liquid HF or TFMSA, though milder options exist.[9] | Milder final cleavage with TFA, often with scavengers to prevent side reactions.[4] |
| Key Advantages | Useful in solution-phase synthesis and for preparing protected peptide fragments.[1][5] | Milder deprotection preserves sensitive residues; highly suitable for automation and complex peptides.[3] |
| Primary Limitations | Harsher deprotection conditions can degrade sensitive peptides. Hydrogenolysis is incompatible with sulfur-containing residues (Met, Cys).[10] | Piperidine can cause side reactions like aspartimide formation with adjacent Asp residues.[11] |
Experimental Protocols & Methodologies
The following sections provide generalized protocols for the key steps involving Fmoc-L-Glu in SPPS and Cbz-L-Glu in a classical context.
This protocol outlines the cyclical process for adding an Fmoc-L-Glu(OtBu)-OH residue to a growing peptide chain anchored to a solid support (resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Glu(OtBu)-OH
-
Coupling reagent (e.g., HATU, HBTU)[]
-
Base (e.g., DIPEA or NMM)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF[8]
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for at least 30 minutes in the reaction vessel.[2]
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF for 15-30 minutes. This exposes the free amine for the next coupling step.[8] The resin is then thoroughly washed with DMF to remove piperidine and the fulvene (B1219640) byproduct.[3]
-
Amino Acid Activation: In a separate vial, Fmoc-L-Glu(OtBu)-OH (typically 3-5 equivalents relative to resin loading) is pre-activated by dissolving it in DMF with a coupling reagent like HATU and a base such as DIPEA.[13]
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The mixture is agitated for 1-4 hours to allow the coupling reaction to proceed to completion.[13]
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[2]
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the full peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups (including the OtBu on glutamic acid) are removed simultaneously using a TFA "cocktail" containing scavengers like water and triisopropylsilane (B1312306) (TIS).[4]
The removal of the Cbz group is a critical step, often performed in solution phase or as a final deprotection step.
Method A: Catalytic Hydrogenolysis
This is the mildest method for Cbz removal but is incompatible with peptides containing easily reduced functional groups or sulfur.[7]
Materials:
-
Cbz-protected peptide
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen source: Hydrogen gas (H₂) balloon or ammonium (B1175870) formate
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent like methanol.
-
Add the Pd/C catalyst (typically 5-10% by weight of the peptide).
-
Purge the reaction vessel with an inert gas (N₂ or Ar), then introduce hydrogen gas via a balloon.
-
Stir the reaction vigorously at room temperature. The reaction is monitored by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.[1]
Method B: Acidolysis
This method uses strong acidic conditions and is suitable when hydrogenolysis is not an option.
Materials:
-
Cbz-protected peptide
-
Reagent: 33% HBr in acetic acid (HOAc) or AlCl₃ in hexafluoroisopropanol (HFIP).[6][14]
Procedure (using HBr/HOAc):
-
Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid.
-
Add the HBr/HOAc solution and stir at room temperature for 1-2 hours.
-
Precipitate the deprotected peptide by adding cold, dry diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with ether, and dry under vacuum.
Potential Side Reactions
Both strategies have known side reactions associated with glutamic acid.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue. This is a more significant risk under the acidic conditions used in Boc/Cbz chemistry but can also occur with unprotected glutamine in aqueous media.[11][15]
-
Aspartimide Formation: While not a direct side reaction of glutamic acid, the piperidine used for Fmoc deprotection can promote the formation of a cyclic aspartimide intermediate if an aspartic acid residue is present in the sequence, particularly in Asp-Gly or Asp-Ser segments.[11]
-
Incomplete Deprotection/Cleavage: The harsh acids (like HF) used in traditional Boc/Cbz strategies can sometimes lead to incomplete removal of protecting groups or degradation of the target peptide.[9]
Workflow Visualizations
The following diagrams illustrate the core cyclical processes of the Fmoc/tBu and Boc/Cbz solid-phase peptide synthesis strategies.
Conclusion
The choice between Cbz-L-glutamic acid and Fmoc-L-glutamic acid is fundamentally a choice of the overall peptide synthesis strategy.
Fmoc-L-glutamic acid (specifically, Fmoc-L-Glu(OtBu)-OH) is the industry standard for modern SPPS.[3] Its major advantage lies in the mild, base-labile deprotection of the Fmoc group, which preserves the integrity of sensitive peptide sequences and is highly compatible with automated synthesizers.[1][3] The orthogonality with acid-labile side-chain protectors makes it a versatile and reliable choice for the synthesis of a vast range of peptides.
This compound , while less common in modern SPPS, remains a valuable tool in specific applications.[5] It is frequently used in solution-phase synthesis, for the preparation of peptide fragments intended for subsequent ligation, and in cases where its unique deprotection by catalytic hydrogenolysis offers a strategic advantage.[1][16]
For the majority of researchers focused on the routine synthesis of peptides, especially those of moderate to high complexity, the Fmoc/tBu strategy utilizing Fmoc-L-Glu(OtBu)-OH offers superior efficiency, milder conditions, and greater flexibility.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
Comparative Guide to HPLC Analysis of N-Cbz-L-glutamic Acid Purity
This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of N-Cbz-L-glutamic acid. The selection of an appropriate analytical method is critical for researchers, scientists, and professionals in drug development to ensure the quality and consistency of this key synthetic building block. The following sections detail a reversed-phase HPLC method for chemical purity and a chiral HPLC method for enantiomeric purity, complete with experimental protocols and supporting data.
N-Carbobenzyloxy-L-glutamic acid (N-Cbz-L-glutamic acid) is an essential reagent in peptide synthesis and other advanced chemical productions.[1] Its purity is paramount, as impurities can lead to side reactions and compromise the integrity of the final product. Common impurities may include starting materials like L-glutamic acid, byproducts from the protecting group such as benzyl (B1604629) alcohol, and the unwanted D-enantiomer which can arise during synthesis.
Comparison of HPLC Methods for Purity Analysis
Two primary HPLC methods are presented for the comprehensive purity assessment of N-Cbz-L-glutamic acid: Reversed-Phase HPLC for the determination of chemical purity and related substances, and Chiral HPLC for the quantification of enantiomeric purity.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Chiral HPLC |
| Analytical Goal | Determination of chemical purity and separation from process-related impurities (e.g., L-glutamic acid, benzyl alcohol). | Determination of enantiomeric purity (separation of L- and D-enantiomers). |
| Stationary Phase | C18 (ODS), 5 µm, 4.6 x 250 mm | Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T), 5 µm, 4.6 x 250 mm.[2] |
| Mobile Phase | Gradient elution with A: 0.1% Phosphoric Acid in Water and B: Acetonitrile (B52724). | Isocratic elution with a polar organic mobile phase (e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine mixture). |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm (absorbance of the Cbz group).[3] | UV at 254 nm. |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 25 °C |
| Expected Elution | 1. L-Glutamic Acid (most polar), 2. N-Cbz-L-glutamic acid, 3. Benzyl alcohol (least polar). | 1. L-enantiomer, 2. D-enantiomer.[4] |
Experimental Protocols
Method 1: Reversed-Phase HPLC for Chemical Purity
This method is designed to separate N-Cbz-L-glutamic acid from its potential process-related impurities based on polarity.
1. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the N-Cbz-L-glutamic acid sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 (ODS), 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peaks corresponding to L-glutamic acid, N-Cbz-L-glutamic acid, and benzyl alcohol based on their expected retention times.
-
Calculate the purity of N-Cbz-L-glutamic acid using the area percentage method.
Method 2: Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the presence of the unwanted D-enantiomer, which may be formed during the synthesis process.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of N-Cbz-L-glutamic acid in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
2. HPLC Conditions:
-
Column: Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T), 5 µm, 4.6 x 250 mm.[5]
-
Mobile Phase: Isocratic mixture of Methanol, Acetonitrile, Acetic Acid, and Triethylamine (e.g., 50:50:0.02:0.01 v/v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The L-enantiomer is typically expected to elute before the D-enantiomer on this type of chiral stationary phase.[4]
-
Calculate the enantiomeric excess (% ee) using the peak areas of the L- and D-enantiomers.
Visualizations
The following diagram illustrates the general workflow for the HPLC analysis of N-Cbz-L-glutamic acid.
Caption: General workflow for HPLC purity analysis of N-Cbz-L-glutamic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
A Comparative Guide to N-Protected L-Glutamic Acid Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acids is a critical step in the successful synthesis of peptides. This guide provides a comparative analysis of the characterization data for N-Carbobenzoxy-L-glutamic acid (Cbz-L-Glu-OH) and two common alternatives: N-(tert-butoxycarbonyl)-L-glutamic acid (Boc-L-Glu-OH) and N-(9-fluorenylmethoxycarbonyl)-L-glutamic acid (Fmoc-L-Glu-OH).
The choice of an N-protecting group influences the solubility, stability, and deprotection conditions of the amino acid, thereby impacting the overall efficiency and outcome of peptide synthesis. This document summarizes key characterization data to aid in the selection process and provides detailed experimental protocols for obtaining such data.
Comparison of Physicochemical and Spectroscopic Properties
The following tables provide a side-by-side comparison of the key physicochemical and spectroscopic properties of Cbz-L-Glu-OH, Boc-L-Glu-OH, and Fmoc-L-Glu-OH.
| Property | This compound (Cbz-L-Glu-OH) | N-(tert-butoxycarbonyl)-L-glutamic acid (Boc-L-Glu-OH) | N-(9-fluorenylmethoxycarbonyl)-L-glutamic acid (Fmoc-L-Glu-OH) |
| Molecular Formula | C₁₃H₁₅NO₆ | C₁₀H₁₇NO₆ | C₂₀H₁₉NO₆ |
| Molecular Weight | 281.26 g/mol | 247.25 g/mol | 369.37 g/mol |
| Melting Point | 118-122 °C | 110-116 °C | 188-194 °C |
| Appearance | White to off-white solid | White powder | White powder |
| Optical Rotation | -7.5° (c=8, AcOH) | -14.5±2° (c=1, methanol) | -20±2° (c=1, DMF) |
Table 1: Physicochemical Properties
| Spectroscopic Data | This compound (Cbz-L-Glu-OH) | N-(tert-butoxycarbonyl)-L-glutamic acid (Boc-L-Glu-OH) | N-(9-fluorenylmethoxycarbonyl)-L-glutamic acid (Fmoc-L-Glu-OH) |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (br s, 2H, COOH), 7.8-7.2 (m, 5H, Ar-H), 5.0 (s, 2H, CH₂-Ph), 4.0 (m, 1H, α-CH), 2.2 (t, 2H, γ-CH₂), 1.9 (m, 2H, β-CH₂) | δ ~12.5 (br s, 2H, COOH), 7.0 (d, 1H, NH), 3.9 (m, 1H, α-CH), 2.2 (t, 2H, γ-CH₂), 1.9 (m, 2H, β-CH₂), 1.4 (s, 9H, C(CH₃)₃) | δ ~12.6 (br s, 2H, COOH), 7.9-7.3 (m, 8H, Ar-H), 7.8 (d, 1H, NH), 4.3 (m, 3H, CH-CH₂-O), 4.1 (m, 1H, α-CH), 2.3 (t, 2H, γ-CH₂), 2.0 (m, 2H, β-CH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~174.5 (COOH), ~173.0 (COOH), ~156.0 (C=O, urethane), ~137.0, ~128.5, ~128.0, ~127.5 (Ar-C), ~65.5 (CH₂-Ph), ~53.0 (α-CH), ~30.0 (γ-CH₂), ~27.0 (β-CH₂) | δ ~174.5 (COOH), ~173.0 (COOH), ~155.5 (C=O, urethane), ~78.0 (C(CH₃)₃), ~53.0 (α-CH), ~30.0 (γ-CH₂), ~28.0 (C(CH₃)₃), ~27.0 (β-CH₂) | δ ~174.0 (COOH), ~173.5 (COOH), ~156.5 (C=O, urethane), ~144.0, ~141.0, ~128.0, ~127.5, ~125.5, ~120.0 (Ar-C), ~66.0 (CH₂-O), ~53.5 (α-CH), ~47.0 (CH-Fmoc), ~30.5 (γ-CH₂), ~27.5 (β-CH₂) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H), ~3000 (O-H), ~1710 (C=O, acid), ~1690 (C=O, urethane), ~1530 (N-H bend) | ~3350 (N-H), ~3000 (O-H), ~1715 (C=O, acid), ~1695 (C=O, urethane), ~1520 (N-H bend) | ~3320 (N-H), ~3000 (O-H), ~1710 (C=O, acid), ~1690 (C=O, urethane), ~1530 (N-H bend) |
| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z 280.08 | [M-H]⁻ at m/z 246.10 | [M-H]⁻ at m/z 368.12 |
Table 2: Spectroscopic Data Summary
Experimental Protocols
Detailed methodologies for the characterization techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the N-protected L-glutamic acid derivatives.
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of -2 to 14 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure for KBr Pellet Method:
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction: Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and assess the purity of the compound.
General Procedure for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Introduce the sample solution into an electrospray ionization mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻. Set the mass range to scan for the expected molecular ion.
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion and any potential impurities.
Conclusion
The choice between Cbz, Boc, and Fmoc protecting groups for L-glutamic acid depends on the specific requirements of the peptide synthesis strategy. Cbz-L-Glu-OH is a traditional protecting group, often used in solution-phase synthesis, and is removable by hydrogenolysis. Boc-L-Glu-OH is widely used in solid-phase peptide synthesis and is cleaved under acidic conditions. Fmoc-L-Glu-OH is also a staple in solid-phase synthesis, with the advantage of being cleaved under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups. The characterization data and protocols presented in this guide provide a valuable resource for researchers to make informed decisions and to verify the quality of their N-protected L-glutamic acid derivatives.
References
comparative study of different deprotection methods for Cbz group
A Comparative Guide to Cbz Group Deprotection Strategies
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the repertoire of amine-protecting groups within organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. Its widespread use is attributed to its stability across a range of reaction conditions and the diverse array of methods available for its removal. The selection of an appropriate deprotection strategy is paramount and is dictated by the molecular complexity of the substrate, the presence of other functional groups, and the desired reaction scale. This guide provides a comparative analysis of the most common methods for Cbz group deprotection, complete with experimental data, detailed protocols, and graphical workflows to aid researchers in making informed decisions.
Comparison of Common Cbz Deprotection Methods
The primary methods for the removal of the Cbz group can be broadly classified into catalytic hydrogenolysis, acidic cleavage, and nucleophilic displacement. Each approach presents a unique set of advantages and limitations.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields.[1] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[1] |
| Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265), Et₃SiH, HCOOH-NH₄; Pd/C | Avoids the use of flammable H₂ gas, making it safer for larger scale operations.[1][2][3] | Can also reduce other susceptible functional groups.[1] |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates that are not compatible with hydrogenation.[1][4] | Harsh conditions can cleave other acid-labile protecting groups.[1] |
| AlCl₃ in HFIP | Mild and selective for Cbz over O- and N-Bn groups, suitable for sensitive substrates.[1][5] | Requires stoichiometric amounts of the Lewis acid.[1] | |
| Methanesulfonic acid in HFIP | Facile, often resulting in quantitative yields at room temperature.[1] | Requires the use of a fluorinated solvent.[1] | |
| Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄ in DMA | Superior for substrates with functionalities sensitive to standard hydrogenolysis or Lewis acid conditions.[6][7] | Requires heating, and the nucleophile can potentially react with other electrophilic centers.[1][6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This method is one of the most common and efficient for Cbz deprotection.[3]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (B129727) (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.[1][3]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.[1]
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere. For atmospheric pressure reactions, a hydrogen balloon is often sufficient.[1][2][3]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]
-
Work-up: Once the reaction is complete, purge the flask with an inert gas to safely remove excess hydrogen.[2] Filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be achieved by crystallization or chromatography if necessary.[1]
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method provides a safer alternative to using hydrogen gas.[2]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ammonium formate (HCOONH₄) (4-5 equivalents)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected amine in methanol or ethanol.[2]
-
Reagent Addition: Add 10% Pd/C and ammonium formate to the solution.
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Monitoring and Work-up: Monitor the reaction as described in the hydrogenolysis protocol. Once complete, filter the catalyst through Celite.
-
Isolation: Remove the solvent under reduced pressure. An aqueous work-up may be necessary to remove residual ammonium salts, followed by extraction of the product with an organic solvent. Dry the organic layer and concentrate to yield the desired amine.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This protocol is useful for substrates that are sensitive to catalytic reduction.[4]
Materials:
-
Cbz-protected amine
-
33% Hydrogen Bromide (HBr) in Acetic Acid
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected amine in a minimal amount of acetic acid (if not already in an acetic acid solution of HBr).
-
Reagent Addition: Add the solution of HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from a few minutes to several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and neutralized with a base (e.g., NaOH or NaHCO₃).
-
Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to afford the amine.
Protocol 4: Lewis Acid-Mediated Deprotection using AlCl₃ and HFIP
A mild method suitable for substrates with sensitive functional groups.[5]
Materials:
-
Cbz-protected amine
-
Aluminum chloride (AlCl₃) (3 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: To a solution of the N-Cbz-protected amine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature. The mixture will be a suspension.[5]
-
Reaction: Stir the reaction mixture at room temperature for 2 to 16 hours.[5]
-
Monitoring: Monitor the reaction by TLC and UPLC-MS analysis.[5]
-
Work-up: After completion, dilute the reaction mixture with CH₂Cl₂. Quench the reaction with aqueous NaHCO₃ solution.[5]
-
Isolation: Extract the product with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude residue by column chromatography.[5]
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding and selection of a deprotection method, the following diagrams illustrate a key reaction mechanism and a decision-making workflow.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: Decision workflow for selecting a Cbz deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Cbz-Glutamic Acid: A Comparative Guide for Strategic Peptide Synthesis
For researchers, chemists, and professionals in drug development, the selection of an appropriate amino acid protecting group is a critical decision that dictates the strategy and outcome of peptide synthesis. This guide provides a comprehensive comparison of N-α-Carbobenzyloxy-L-glutamic acid (Cbz-Glu-OH) with other commonly used protected glutamic acid derivatives, particularly Boc-Glu-OH and Fmoc-Glu-OH. We will delve into the distinct advantages of Cbz-glutamic acid, supported by experimental data and detailed protocols, to aid in making informed decisions for your synthetic projects.
The Carbobenzyloxy (Cbz or Z) group is a cornerstone in classical peptide chemistry, particularly in solution-phase synthesis. While modern solid-phase peptide synthesis (SPPS) is dominated by Fmoc and Boc strategies, Cbz-glutamic acid retains significant advantages in specific applications, such as fragment condensation, synthesis of complex peptides, and when orthogonal protection schemes are paramount.
Performance Comparison: Cbz- vs. Boc- vs. Fmoc-Glutamic Acid
The primary distinction between these protecting groups lies in their deprotection conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.
| Protecting Group | Structure | Deprotection Condition | Primary Application | Key Advantages |
| Cbz (Carbobenzyloxy) | Benzyl (B1604629) Carbamate | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Solution-Phase Synthesis, Fragment Condensation | - Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.- Stable across a wide range of reaction conditions.- Can promote crystallization, aiding in purification.[1]- Useful for synthesizing protected peptide fragments. |
| Boc (tert-Butoxycarbonyl) | tert-Butyl Carbamate | Strong Acid (e.g., TFA) | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis | - Well-established for SPPS.- Robust and reliable.- Can be advantageous for hydrophobic peptides to reduce aggregation. |
| Fmoc (9-Fluorenyl-methyloxycarbonyl) | Fluorenylmethoxy Carbamate | Base (e.g., 20% Piperidine in DMF) | Solid-Phase Peptide Synthesis (SPPS) | - Milder deprotection conditions compared to Boc.- Orthogonal to acid-labile side-chain protecting groups.- Highly suitable for automated SPPS. |
Key Advantages of Cbz-Glutamic Acid
Orthogonal Protection Strategy
The most significant advantage of the Cbz group is its unique removal condition—catalytic hydrogenolysis. This makes it completely orthogonal to the acid-labile Boc group and the base-labile Fmoc group. This orthogonality is crucial in complex syntheses, such as the preparation of branched or cyclic peptides, where multiple protecting groups need to be selectively removed. For glutamic acid, this allows for the selective deprotection of the α-amino group while leaving side-chain esters (like tert-butyl or allyl esters) or other protecting groups on the peptide intact.
Utility in Solution-Phase Synthesis and Fragment Condensation
Cbz-glutamic acid is particularly well-suited for solution-phase peptide synthesis (SPPS). In this method, intermediates are purified at each step, which can be advantageous for producing highly pure peptides on a large scale. The Cbz group is stable under the coupling conditions and the workup procedures typically used in solution-phase synthesis. Furthermore, Cbz-protected peptide fragments can be synthesized and purified, and then coupled together in a convergent synthesis strategy.
Enhanced Crystallinity
The introduction of the Cbz group, with its aromatic benzyl moiety, can enhance the crystallinity of the protected amino acid or small peptide fragments.[1] This is a significant practical advantage as it facilitates purification by recrystallization, which is often more scalable and cost-effective than chromatographic purification. This property is particularly beneficial for preparing highly pure starting materials for multi-step syntheses.
Experimental Data
While a direct head-to-head comparison for the synthesis of a single peptide using all three protected glutamic acids is scarce in the literature, we can compile representative data from various sources to illustrate typical performance.
Table 1: Synthesis of N-Cbz-L-Glutamic Acid
| Parameter | Value | Reference |
| Starting Material | L-Glutamic Acid | Patent CN1318396C[2] |
| Reagents | Benzyl chloroformate (Z-Cl), NaOH | Patent CN1318396C[2] |
| Yield | 88.2% | Patent CN1318396C[2] |
| Purity (HPLC) | 99.3% | Patent CN1318396C[2] |
Table 2: Representative Yields in Dipeptide Synthesis (Solution-Phase)
| Protected Amino Acid | Coupling Partner | Product | Yield | Reference |
| Cbz-L-Glu-OH | L-Ala-OSu | Cbz-L-Glu-L-Ala-OH | 67% (over 2 steps) | [3] |
| Boc-L-Phe-OH | L-Leu-OMe | Boc-L-Phe-L-Leu-OMe | ~95% | [4] |
Note: The yields in Table 2 are for different dipeptides and are presented for illustrative purposes of typical solution-phase coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of N-α-Cbz-L-Glutamic Acid[2]
This protocol is adapted from a patented, high-yield industrial process.
Materials:
-
L-Glutamic acid (L-Glu)
-
12% Sodium hydroxide (B78521) (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (AcOEt)
-
Deionized water
Procedure:
-
In a reactor, add 167 kg of 12% NaOH solution and cool to 0-5 °C.
-
With stirring, add 44.2 kg of L-Glu and stir until completely dissolved, maintaining the temperature between -8 °C and 8 °C.
-
Slowly drip in 72.4 kg of Cbz-Cl over 10 hours. Simultaneously, add 12% NaOH solution to maintain the system pH between 8 and 10.
-
After the addition of Cbz-Cl, continue to maintain the pH at 8-10 with 12% NaOH and allow the reaction to proceed at room temperature for 24-30 hours.
-
Adjust the pH of the reaction solution to 4-5 with concentrated HCl.
-
Extract the solution with ethyl acetate to remove impurities. Collect the aqueous layer.
-
Acidify the aqueous solution to a pH of 1-2 with concentrated HCl. Cool and stir for 1-2 hours to precipitate the product.
-
Centrifuge the mixture to collect the solid crude product.
-
Recrystallize the crude product from hot deionized water (e.g., 150 kg of crude product in 300 kg of water, heated to 50-60 °C, then cooled).
-
Collect the purified crystals by filtration and dry at 75-80 °C to obtain N-Cbz-L-glutamic acid.
Protocol 2: Cbz Deprotection (Hydrogenolysis)
Materials:
-
Cbz-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add 10% Pd/C catalyst (typically 5-10% by weight of the peptide).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (via a balloon or at a specified pressure).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.
Conclusion
While Fmoc and Boc strategies are the workhorses of modern solid-phase peptide synthesis, Cbz-glutamic acid offers distinct and compelling advantages in specific contexts. Its orthogonality to both acid- and base-labile protecting groups makes it an invaluable tool for complex synthetic routes, particularly in solution-phase synthesis and for the preparation of protected peptide fragments for convergent strategies. The tendency of Cbz-protected derivatives to crystallize can significantly simplify purification, offering a scalable and efficient alternative to chromatography. For researchers and drug development professionals, a thorough understanding of the strengths of Cbz-glutamic acid allows for a more versatile and strategic approach to peptide synthesis, ultimately enabling the efficient construction of complex and high-purity target molecules.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
A Comparative Guide to the Synthetic Routes of N-Carbobenzoxy-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic routes for N-Carbobenzoxy-L-glutamic acid, a crucial intermediate in peptide synthesis and pharmaceutical development. The comparison focuses on an optimized industrial process and a classical laboratory method, evaluating them on key performance indicators such as yield, purity, and operational efficiency. Experimental protocols and workflow diagrams are provided to support researchers in selecting the most suitable method for their specific needs.
Performance Comparison
The synthesis of this compound primarily involves the protection of the amino group of L-glutamic acid using benzyl (B1604629) chloroformate. The two methods compared here differ significantly in their reaction conditions, work-up procedures, and overall efficiency.
Method 1: Optimized Industrial Process
This method, adapted from patented industrial procedures, utilizes a controlled aqueous alkaline environment for the reaction, followed by a specific pH-adjusted workup and purification by recrystallization from water.[1][2] This process is designed for large-scale production, emphasizing high yield, purity, and operational simplicity.
Method 2: Classical Laboratory Synthesis (Schotten-Baumann Conditions)
This route represents a more traditional Schotten-Baumann approach to N-protection of amino acids. It typically involves the use of an organic solvent for extraction of impurities and the product, which can be less efficient and pose challenges in scaling up.[1] This method is often characterized by lower yields compared to optimized industrial processes.[1]
The following table summarizes the key quantitative data for each method:
| Parameter | Method 1: Optimized Industrial Process | Method 2: Classical Laboratory Synthesis |
| Yield | 88.2%[1][2] | ~50-70%[1] |
| Purity | 99.3% (by HPLC)[2] | Not explicitly stated, but generally lower due to less efficient purification |
| Reaction Time | ~10 hours for reagent addition[1][2] | Variable, but typically several hours |
| Primary Solvent | Water[1][2] | Water with organic extraction solvents (e.g., diethyl ether, ethyl acetate)[1] |
| Purification | pH adjustment and recrystallization from water[1][2] | Liquid-liquid extraction and recrystallization from organic solvents |
| Scalability | High, designed for industrial production[1][2] | Lower, more suitable for laboratory scale |
| Environmental Impact | Reduced use of organic solvents[1] | Higher due to the use of volatile and flammable organic solvents[1] |
Experimental Protocols
Method 1: Optimized Industrial Process
This protocol is based on the descriptions found in patents CN1318396C and CN1532190A.[1][2]
-
Reaction Setup: A solution of L-glutamic acid is prepared in an aqueous sodium hydroxide (B78521) solution and cooled to 0-5°C.
-
N-protection: Benzyl chloroformate is added dropwise to the cooled solution over approximately 10 hours. The pH of the reaction mixture is maintained between 8 and 10 by the simultaneous addition of a sodium hydroxide solution. The temperature is kept between -8°C and 8°C.
-
Impurity Removal: After the reaction is complete, the pH of the solution is adjusted to 4-5 with acid. This solution is then extracted with an organic solvent to remove impurities.
-
Product Precipitation: The aqueous layer is then strongly acidified, causing the crude this compound to precipitate.
-
Purification: The crude product is collected by filtration and recrystallized from hot water to yield the final product with high purity.
-
Drying: The purified product is dried under forced air at 75-80°C.
Method 2: Classical Laboratory Synthesis (Schotten-Baumann Conditions)
This protocol is a generalized representation of a classical Schotten-Baumann reaction as described in the background of patent CN1318396C.[1]
-
Reaction Setup: L-glutamic acid is dissolved in an aqueous alkaline solution.
-
N-protection: Benzyl chloroformate is added to the solution while maintaining alkaline conditions.
-
Impurity Removal: The reaction mixture is extracted with diethyl ether to remove unreacted benzyl chloroformate and other organic impurities.
-
Product Extraction: The aqueous layer is acidified, and the product is then extracted into ethyl acetate (B1210297).
-
Purification: The ethyl acetate layer is dried and concentrated to yield the crude product, which is then purified by recrystallization.
Visualizing the Synthetic Workflows
The following diagrams illustrate the key steps in each synthetic route.
Caption: Workflow for the Optimized Industrial Synthesis.
Caption: Workflow for the Classical Laboratory Synthesis.
References
Safety Operating Guide
Safe Disposal of N-Carbobenzoxy-L-glutamic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of N-Carbobenzoxy-L-glutamic acid (also known as Z-L-glutamic acid), a common reagent in peptide synthesis and other organic chemistry applications. Adherence to these guidelines is essential for minimizing risks and meeting regulatory requirements.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[1]
Key Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C13H15NO6 |
| Molecular Weight | 281.26 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 1155-62-0 |
| Hazards | Acute oral toxicity (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity - single exposure (respiratory tract irritation) (Category 3)[1] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations.[2] The following steps provide a general framework for its safe disposal:
-
Initial Assessment:
-
Determine if the waste is considered hazardous according to your institution's and local environmental protection agency's guidelines. Given its hazard classifications, it is likely to be treated as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
-
Waste Collection and Storage:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated and properly labeled waste container.
-
The container should be made of a compatible material, be in good condition, and have a secure lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
-
Disposal Method:
-
The recommended disposal method for this type of chemical waste is typically incineration by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.[4] Discharge into the environment must be avoided.[4]
-
Contact your institution's EHS department or a certified waste disposal contractor to arrange for pickup and proper disposal.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., water, followed by an organic solvent if necessary).
-
Collect the rinsate as hazardous waste and add it to your designated waste container.
-
Once decontaminated, the container can be disposed of as non-hazardous waste, following your institution's guidelines.
-
Accidental Spill Response
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation to avoid inhalation of dust.[1]
-
Contain the Spill: Prevent the powder from spreading. Avoid creating dust.[3]
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep the solid material into a suitable container for disposal.[3][4]
-
Use spark-proof tools and explosion-proof equipment if there is a risk of dust explosion.[4]
-
Clean the spill area with a damp cloth or paper towels to remove any remaining residue.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Decontaminate: Wash hands and any affected skin areas thoroughly with soap and water after cleanup.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for N-Carbobenzoxy-L-glutamic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling N-Carbobenzoxy-L-glutamic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Summary
This compound presents several hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Adherence to the safety protocols outlined below is crucial to minimize risk.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face shield | Required when there is a splash hazard. | |
| Skin & Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Closed-toe shoes | To protect feet from spills. | |
| Respiratory Protection | NIOSH-approved respirator | Required if dust or aerosols will be generated, or if working outside of a well-ventilated area. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust generation.[2][3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]
Storage:
-
Keep the container tightly closed to prevent contamination and moisture absorption.[2][3]
-
Store away from incompatible materials, such as oxidizing agents.[2][3]
-
For long-term storage, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[4]
Emergency and First-Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5] |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations. Adhered or collected material should be promptly disposed of as chemical waste.[2]
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
